molecular formula C7H5BrO4 B126820 4-Bromo-3,5-dihydroxybenzoic acid CAS No. 16534-12-6

4-Bromo-3,5-dihydroxybenzoic acid

Cat. No.: B126820
CAS No.: 16534-12-6
M. Wt: 233.02 g/mol
InChI Key: NUTRHYYFCDEALP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dihydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrO4 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dihydroxybenzoic acid
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InChI

InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NUTRHYYFCDEALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066076
Record name Benzoic acid, 4-bromo-3,5-dihydroxy-
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Molecular Weight

233.02 g/mol
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CAS No.

16534-12-6
Record name 4-Bromo-3,5-dihydroxybenzoic acid
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Record name 4-Bromo-3,5-dihydroxybenzoic acid
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Record name 4-bromo-3,5-dihydroxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,5-dihydroxybenzoic Acid (CAS 16534-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dihydroxybenzoic acid, with the Chemical Abstracts Service (CAS) number 16534-12-6, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two hydroxyl groups on a benzoic acid scaffold, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and a review of the known biological activities of structurally related compounds, offering insights into its potential therapeutic applications. While direct biological data on this compound is limited, this document extrapolates potential activities based on analogous structures and provides detailed experimental protocols for its synthesis and for assays to evaluate its potential biological effects.

Chemical and Physical Properties

This compound is a white to off-white or cream-colored powder.[1] It is sparingly soluble in water but soluble in organic solvents like methanol.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 16534-12-6[3]
Molecular Formula C₇H₅BrO₄[4][5]
Molecular Weight 233.02 g/mol [4]
Appearance White to cream or pink powder[1]
Melting Point 274-276 °C[6][7]
pKa (Predicted) 3.73 ± 0.10[2][8]
Solubility Soluble in Methanol[2]
LogP (XLogP3) 1.7[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Technique Data Summary Reference(s)
¹H NMR Spectra available, typically run in DMSO-d₆.[4][9]
¹³C NMR Spectral data is available for this compound.[10]
Infrared (IR) ATR-IR spectra have been recorded.[4][11]
Mass Spectrometry (MS) Mass spectra (electron ionization) are available, with a prominent molecular ion peak.[4][12]

Synthesis Protocols

This compound is typically synthesized by the bromination of 3,5-dihydroxybenzoic acid. Several methods have been reported, primarily in patent literature.

General Experimental Protocol for Bromination

This protocol is a generalized procedure based on methods described for the synthesis of similar compounds.

Materials:

  • 3,5-dihydroxybenzoic acid

  • Elemental Bromine (Br₂)

  • Aqueous mineral acid (e.g., hydrochloric acid) or glacial acetic acid

  • Hydrogen peroxide (optional, as an oxidizing agent)

  • Reaction vessel with stirring and heating capabilities

  • Standard laboratory glassware for filtration and drying

Procedure:

  • In a suitable reaction vessel, suspend 3,5-dihydroxybenzoic acid in an aqueous mineral acid or glacial acetic acid.[13]

  • Heat the mixture with stirring to the desired reaction temperature (e.g., reflux).[13]

  • Slowly add a stoichiometric amount of elemental bromine to the reaction mixture over a period of time.[13]

  • If required by the specific protocol, an oxidizing agent like hydrogen peroxide can be added to facilitate the reaction.[13]

  • After the addition of bromine is complete, continue to stir the mixture at the reaction temperature for several hours to ensure the reaction goes to completion.[13]

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by suction filtration and wash it with cold water.

  • Dry the product in a vacuum oven to obtain this compound.

Visualization of Synthesis Workflow:

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up start1 3,5-Dihydroxybenzoic Acid step1 Dissolve/Suspend in Acid start1->step1 start2 Bromine (Br₂) step3 Slow Addition of Bromine start2->step3 step2 Heat to Reflux step1->step2 step2->step3 step4 Stir at Reflux step3->step4 step5 Cool to Room Temperature step4->step5 step6 Filter Precipitate step5->step6 step7 Wash with Water step6->step7 step8 Dry Under Vacuum step7->step8 product This compound step8->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, analysis of structurally similar compounds provides a strong basis for predicting its potential bioactivities.

Inferred Biological Activities

Based on the activities of related bromophenols and hydroxybenzoic acids, this compound is hypothesized to possess the following properties:

  • Antioxidant Activity: The presence of two hydroxyl groups on the benzene ring suggests potential radical scavenging activity. Dihydroxybenzoic acids are known to exhibit stronger antioxidant properties than their monohydroxy counterparts.

  • Antimicrobial Activity: Halogenation, particularly bromination, of phenolic compounds often enhances their antimicrobial effects. Brominated phenols isolated from marine sources have demonstrated potent antibacterial and antifungal activities.

  • Anti-inflammatory Activity: Several brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde, have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and Nrf2.[4]

  • Enzyme Inhibition: The benzoic acid moiety and its substituents may allow the molecule to interact with the active sites of various enzymes. For instance, a structurally related compound, 4-bromo-3-hydroxybenzoic acid, has been reported as a potent inhibitor of histidine decarboxylase.

Potential Signaling Pathway Involvement

The biological effects of structurally similar compounds are often mediated through specific signaling pathways. It is plausible that this compound could modulate these pathways:

  • Nrf2 Signaling Pathway: The antioxidant effects of many phenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway upregulates the expression of antioxidant enzymes.

  • NF-κB Signaling Pathway: The Nuclear factor kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway by compounds like this compound could lead to anti-inflammatory effects.

Visualization of Potential Signaling Pathway Interactions:

G Potential Signaling Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response compound This compound nrf2 Nrf2 Activation compound->nrf2 Potential Activation nfkb NF-κB Inhibition compound->nfkb Potential Inhibition antioxidant_genes Antioxidant Gene Expression nrf2->antioxidant_genes inflammatory_cytokines Decreased Inflammatory Cytokines nfkb->inflammatory_cytokines

Caption: Hypothesized interaction with Nrf2 and NF-κB signaling pathways.

Proposed Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound, the following standard assays are recommended.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable microbial growth broth.

  • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) corresponding to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay: MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed a suitable cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

Safety Information

This compound is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), eye shields, and gloves are recommended when handling this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests a high potential for biological activity. While direct experimental evidence is currently limited, its structural similarity to known antioxidant, antimicrobial, and anti-inflammatory agents makes it a promising candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its biological activities and mechanisms of action.

References

synthesis of 4-Bromo-3,5-dihydroxybenzoic acid from 3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid from its precursor, 3,5-dihydroxybenzoic acid. This brominated derivative serves as a crucial intermediate in the synthesis of various compounds, including the broad-spectrum antibacterial agent Bromoprim. This document outlines detailed experimental protocols, presents key reaction data in a structured format, and visualizes the synthetic and procedural workflows.

Reaction Overview and Strategy

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3,5-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. Given that the para position to both hydroxyl groups is the same and the ortho positions are sterically hindered, bromination preferentially occurs at the C4 position. The reaction is typically carried out using elemental bromine in the presence of an acid.

Quantitative Data Summary

The following tables summarize the quantitative data from various cited experimental procedures for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

Starting MaterialBrominating AgentSolvent/AcidOxidizing Agent (Optional)Temperature (°C)Reaction Time (h)Reference
3,5-dihydroxybenzoic acid (308 g)Bromine (192 g)17.5% aq. HCl (924 g)35% aq. H₂O₂ (78 g)104 - 1077.5[1]
3,5-dihydroxybenzoic acid (500 g)Bromine (518 g)18% aq. HCl (1500 ml)-106 - 1085.5[1]
3,5-dihydroxybenzoic acid (50 g)Bromine (54.0 g)Glacial Acetic Acid (180 ml)-111 - 1154[1]

Table 2: Product Yield and Purity

Starting Material AmountProduct WeightPurityYieldReference
308 g450.3 g95.7%92.4%[1]
500 gNot SpecifiedNot SpecifiedNot Specified[1]
50 g70.2 g84.1%78.0%[1]

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below.

Protocol 1: Bromination in Aqueous Hydrochloric Acid with Hydrogen Peroxide

This protocol describes the synthesis of this compound using aqueous hydrochloric acid as the medium and hydrogen peroxide as an oxidizing agent to facilitate the reaction with elemental bromine.[1]

Materials:

  • 3,5-dihydroxybenzoic acid (308 g)

  • 17.5% (w/w) aqueous hydrochloric acid (924 g)

  • Bromine (192 g)

  • 35% (w/w) aqueous hydrogen peroxide solution (78 g)

  • Reaction vessel with stirring and heating capabilities

  • Suction filtration apparatus

Procedure:

  • Charge the reaction vessel with 308 g of 3,5-dihydroxybenzoic acid and 924 g of 17.5% aqueous hydrochloric acid.

  • Heat the stirred mixture to 104°C.

  • Over a period of 1.5 hours, meter in 192 g of bromine.

  • Immediately following the bromine addition, meter in 78 g of 35% aqueous hydrogen peroxide solution over 2 hours at the same temperature.

  • Maintain the reaction mixture at reflux (approximately 107°C) with stirring for an additional 4 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated powder by suction filtration.

  • Dry the isolated solid to yield the final product.

Protocol 2: Bromination in Glacial Acetic Acid

This method utilizes glacial acetic acid as the solvent for the bromination of 3,5-dihydroxybenzoic acid.[1]

Materials:

  • 3,5-dihydroxybenzoic acid (50 g)

  • Glacial acetic acid (180 ml)

  • Bromine (54.0 g)

  • Reaction vessel with reflux condenser, stirring, and heating capabilities

  • Suction filtration apparatus

Procedure:

  • Combine 50 g of 3,5-dihydroxybenzoic acid and 180 ml of glacial acetic acid in the reaction vessel.

  • Heat the mixture to reflux (approximately 115°C) with stirring.

  • Slowly meter in 54.0 g of bromine over a period of 3 hours.

  • Continue stirring at reflux (approximately 111°C) for an additional hour.

  • Cool the reaction mixture to 10°C.

  • Isolate the product by suction filtration.

  • Dry the solid product under vacuum.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 3,5-dihydroxybenzoic acid to this compound.

Reaction_Pathway cluster_reactants Reactants cluster_product Product 3,5-dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid 4-Bromo-3,5-dihydroxybenzoic_acid This compound 3,5-dihydroxybenzoic_acid->4-Bromo-3,5-dihydroxybenzoic_acid Aqueous Mineral Acid or Glacial Acetic Acid Bromine Br₂ Bromine->4-Bromo-3,5-dihydroxybenzoic_acid

Caption: Synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow A 1. Reagent Preparation (3,5-dihydroxybenzoic acid, Acid, Bromine) B 2. Reaction Setup (Heating and Stirring) A->B C 3. Bromine Addition (Controlled Metering) B->C D 4. Reaction Monitoring (Temperature and Time) C->D E 5. Work-up (Cooling and Precipitation) D->E F 6. Product Isolation (Suction Filtration) E->F G 7. Purification (Drying) F->G H 8. Analysis (Purity and Yield Determination) G->H

Caption: General laboratory workflow for the synthesis.

References

4-Bromo-3,5-dihydroxybenzoic acid synonyms and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3,5-dihydroxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical structure, physicochemical properties, potential biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a halogenated derivative of dihydroxybenzoic acid. Its structure consists of a benzene ring substituted with a carboxyl group, two hydroxyl groups, and a bromine atom.

Synonyms:

  • 4-Bromo-3,5-dihydroxybenzoate

  • Benzoic acid, 4-bromo-3,5-dihydroxy-

  • α-Resorcylic acid, 4-bromo-

  • 4-Bromo-3,5-resorcylic acid

  • NSC 151972

  • 4-bromo-alpha-resorcylic acid

Chemical Structure Identifiers:

  • Chemical Formula: C₇H₅BrO₄[1][2]

  • IUPAC Name: this compound[3]

  • SMILES: C1=C(C=C(C(=C1O)Br)O)C(=O)O[3][4]

  • InChI: InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 16534-12-6[1][2][3][4][5]
Molecular Weight 233.02 g/mol [3][4]
Appearance White to off-white or pink powder[1]
Melting Point 274-276 °C[5]
Solubility Sparingly soluble in water[1]
XLogP3 1.7[3]

Potential Biological Activities

While specific biological data for this compound is limited, the activities of structurally related compounds provide strong indications of its potential therapeutic applications.

Antioxidant Activity

The dihydroxybenzoic acid scaffold is known to exhibit antioxidant properties, primarily through the mechanism of hydrogen atom donation to scavenge free radicals. The positioning of the hydroxyl groups on the benzene ring is crucial for this activity. Studies on various dihydroxybenzoic acids indicate that those with ortho or para positioning of hydroxyl groups tend to have stronger antioxidant effects compared to those with meta positioning.[6][7]

CompoundHydroxyl Group PositionsRelative Antioxidant Activity (DPPH Assay)Reference
3,4,5-Trihydroxybenzoic acid (Gallic Acid)3, 4, 5High (IC₅₀ = 2.42 µM)[6]
2,5-Dihydroxybenzoic acid (Gentisic Acid)2, 5 (para)High[6]
3,4-Dihydroxybenzoic acid (Protocatechuic Acid)3, 4 (ortho)High[6]
3,5-Dihydroxybenzoic acid (α-Resorcylic Acid) 3, 5 (meta) Low [6]

Given that this compound is a derivative of 3,5-dihydroxybenzoic acid, its intrinsic antioxidant capacity may be modest. However, the electronic effects of the bromine substituent could modulate this activity, warranting direct experimental evaluation.

Anti-inflammatory Activity

Structurally similar compounds have demonstrated significant anti-inflammatory properties. For instance, methyl 3-bromo-4,5-dihydroxybenzoate, the methyl ester of a closely related compound, has been shown to ameliorate inflammatory bowel disease in a zebrafish model by regulating the TLR/NF-κB signaling pathways.[8] This suggests that this compound may also possess anti-inflammatory effects by inhibiting key inflammatory mediators. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Cytoprotective Effects via the Nrf2/HO-1 Pathway

There is compelling evidence from studies on the structurally analogous compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), that these types of molecules can exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[2][5][9][10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1).[2][5] This pathway is a crucial cellular defense mechanism against oxidative damage. The activation of this pathway by BDB is mediated by the phosphorylation of upstream kinases such as ERK and Akt.[2][9]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the bromination of 3,5-dihydroxybenzoic acid as described in patent literature.[1]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Reaction vessel with reflux condenser and stirrer

  • Filtration apparatus

Procedure:

  • Combine 50 g of 3,5-dihydroxybenzoic acid with 180 ml of glacial acetic acid in a reaction vessel.

  • Heat the mixture to reflux (approximately 115 °C) with stirring until the solid dissolves.

  • Slowly add 54.0 g of bromine to the solution over a period of 3 hours.

  • Continue to stir the reaction mixture at reflux (approximately 111 °C) for an additional hour.

  • Cool the mixture to 10 °C to allow the product to precipitate.

  • Collect the solid product by suction filtration.

  • Dry the isolated solid in vacuo to yield this compound.

G Synthesis Workflow of this compound cluster_materials Starting Materials cluster_process Reaction Process 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Dissolution 1. Dissolve in Acetic Acid (Reflux at 115°C) 3,5-Dihydroxybenzoic_Acid->Dissolution Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Dissolution Bromine Bromine Bromination 2. Add Bromine (Over 3 hours) Bromine->Bromination Dissolution->Bromination Reflux 3. Continue Reflux (1 hour at 111°C) Bromination->Reflux Precipitation 4. Cool to 10°C Reflux->Precipitation Filtration 5. Suction Filtration Precipitation->Filtration Drying 6. Dry in vacuo Filtration->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

DPPH Radical Scavenging Assay (General Protocol)

This protocol describes a common method for evaluating the antioxidant activity of a compound.[12][13][14]

Materials:

  • This compound (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of test compound solutions: Prepare a series of concentrations of this compound in the same solvent. Also prepare solutions of ascorbic acid as a positive control.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the test compound or control solution. b. Add 100 µL of the DPPH solution to each well. c. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G Workflow for DPPH Antioxidant Assay Prep_DPPH Prepare 0.1 mM DPPH in Methanol/Ethanol Add_DPPH Add DPPH Solution to all wells Prep_DPPH->Add_DPPH Prep_Samples Prepare Serial Dilutions of Test Compound & Control Plate_Loading Add Samples/Controls to 96-well Plate Prep_Samples->Plate_Loading Plate_Loading->Add_DPPH Incubation Incubate in Dark (30 min, RT) Add_DPPH->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for the DPPH radical scavenging assay.

Proposed Signaling Pathway

Based on evidence from structurally related compounds, this compound is hypothesized to protect cells from oxidative stress by activating the Nrf2/HO-1 signaling pathway.

G Proposed Nrf2/HO-1 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound ERK_Akt ERK / Akt Compound->ERK_Akt activates Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation p_ERK_Akt p-ERK / p-Akt ERK_Akt->p_ERK_Akt phosphorylation p_ERK_Akt->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free p_Nrf2 p-Nrf2 Nrf2_free->p_Nrf2 phosphorylation Nrf2_nuc p-Nrf2 p_Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 & Other Cytoprotective Proteins Transcription->HO1 Protection Cellular Protection (Anti-inflammatory, Antioxidant) HO1->Protection

Caption: Proposed activation of the Nrf2/HO-1 pathway.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dihydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3,5-dihydroxybenzoic acid in organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols and a logical workflow for solvent selection and solubility measurement.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Its solubility in various organic solvents is a critical physicochemical parameter that influences its utility in drug formulation, reaction chemistry, and purification processes. Understanding and accurately measuring its solubility is paramount for efficient process development and ensuring reproducible experimental outcomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₅BrO₄[2][3]
Molecular Weight233.02 g/mol [2][3]
AppearanceWhite to pale cream powder/crystals[4]
Melting Point274-276 °C[5]
pKa (Predicted)3.73 ± 0.10[6]

Solubility of this compound

Quantitative and Qualitative Solubility Data

The available quantitative and qualitative solubility data for this compound in organic solvents is limited. The following table summarizes the information that has been compiled from various sources.

SolventTemperature (°C)SolubilityData TypeSource
MethanolNot SpecifiedSolubleQualitative[6]
WaterNot SpecifiedSparingly SolubleQualitative

The lack of extensive, publicly available quantitative solubility data underscores the necessity for experimental determination by researchers working with this compound.

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

  • Polarity of the Solvent: The presence of a carboxylic acid and two hydroxyl groups makes the molecule polar and capable of hydrogen bonding. Therefore, it is expected to be more soluble in polar solvents.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

  • pH of the Medium: As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

  • Crystalline Structure: The crystal lattice energy of the solid will affect the energy required to dissolve it.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][7][8][9]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Organic solvent of interest

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials for sample analysis

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate at a consistent speed (e.g., 150-300 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Quantitatively dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

  • Data Calculation:

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation of Solid and Liquid Phases cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess 4-Bromo-3,5- dihydroxybenzoic acid B Add to known volume of organic solvent A->B C Seal vials and place in shaker bath at constant T B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Centrifuge or Filter (0.45 µm) F->G H Prepare dilutions of the clear supernatant G->H I Analyze by HPLC or UV-Vis Spectroscopy H->I J Quantify against a calibration curve I->J K Calculate Solubility (e.g., mg/mL) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Analysis of 4-Bromo-3,5-dihydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3,5-dihydroxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated data are presented for researchers, scientists, and professionals in drug development.

Chemical Structure

IUPAC Name: this compound[1] CAS Number: 16534-12-6[1][2] Molecular Formula: C₇H₅BrO₄[1][2] Molecular Weight: 233.02 g/mol [1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide characteristic signals for its aromatic and functional group environments. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.[3]

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆) [3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1 - 7.3Singlet2HAromatic C-H
~9.8 (broad)Singlet2HPhenolic -OH
~13.0 (broad)Singlet1HCarboxylic -COOH

Note: Actual chemical shifts can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data [4]

Chemical Shift (ppm)Assignment
~167Carboxylic acid (C=O)
~150Aromatic C-OH
~130Aromatic C-H
~125Aromatic C-COOH
~109Aromatic C-Br

Note: Aromatic carbons typically appear in the 120-170 ppm range in ¹³C NMR spectra.[5]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H groups.

Table 3: IR Spectroscopic Data (ATR-IR) [6]

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300Strong, BroadO-H stretch (phenolic and carboxylic acid)
3100 - 3000MediumC-H stretch (aromatic)[7]
1700 - 1680StrongC=O stretch (carboxylic acid)
1600 - 1585MediumC-C stretch (in-ring aromatic)[7]
1500 - 1400MediumC-C stretch (in-ring aromatic)[7]
1300 - 1200StrongC-O stretch (acid/phenol) & O-H bend
900 - 675MediumC-H "oop" (out-of-plane) bend[7]
~600MediumC-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data [8]

m/zRelative Intensity (%)Assignment
232/234~5 / ~5[M]⁺, [M+2]⁺ (Molecular ion peak with bromine isotopes)
215/217~20 / ~20[M-OH]⁺
187/189~10 / ~10[M-COOH]⁺
1086.8Fragment
799.7Fragment
698.6Fragment
537.4Fragment
5111.2Fragment
506.3Fragment

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[9] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[9]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[9]

  • Data Acquisition:

    • Place the NMR tube into a spinner turbine and adjust its depth using a gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For aromatic compounds, the spectral width for ¹H NMR is typically set from 0 to 15 ppm and for ¹³C NMR from 0 to 200 ppm.

  • Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like acetone or methylene chloride.[10]

  • Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the clean, empty sample compartment.

    • Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

  • Sample Preparation: Place a small amount of the solid this compound into a capillary tube.

  • Data Acquisition:

    • Insert the capillary tube into the direct insertion probe of the mass spectrometer.

    • Set the instrument parameters. For electron impact (EI) ionization, a standard energy of 70 eV is used.[11]

    • The ion source temperature can be set around 220 °C and the transfer line at 280 °C.[11]

    • Acquire the mass spectrum by scanning a suitable m/z range, for instance, from 50 to 500 amu.[12]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Output Prep Weigh & Dissolve (for NMR/IR Solution) or Prepare Solid Sample (for IR/MS) NMR NMR Spectrometer Prep->NMR Introduce Sample IR IR Spectrometer Prep->IR Introduce Sample MS Mass Spectrometer Prep->MS Introduce Sample Process Process Raw Data (Fourier Transform, Baseline Correction) NMR->Process Raw FID IR->Process Interferogram MS->Process Ion Counts Analyze Spectral Interpretation (Peak Assignment, Structure Elucidation) Process->Analyze Report Technical Report & Data Tables Analyze->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Potential Biological Activities of Brominated Dihydroxybenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated dihydroxybenzoic acids are a class of halogenated phenolic compounds that have garnered interest in the scientific community for their potential biological activities. As derivatives of naturally occurring dihydroxybenzoic acids, the introduction of bromine atoms to the aromatic ring can significantly alter their physicochemical properties, including lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can influence their interactions with biological targets, leading to a range of effects from antioxidant and antimicrobial to enzyme inhibition and cytotoxicity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of brominated dihydroxybenzoic acids, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While research specifically on brominated dihydroxybenzoic acids is an emerging field, this guide also draws upon data from structurally related compounds to infer potential activities and guide future research.

Antioxidant Activity

The antioxidant potential of phenolic compounds is one of their most well-documented biological activities. The ability to scavenge free radicals and chelate pro-oxidant metals is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The introduction of bromine atoms to the dihydroxybenzoic acid scaffold can modulate this activity.

Quantitative Antioxidant Data

Quantitative data on the antioxidant activity of brominated dihydroxybenzoic acids is limited. However, studies on related benzylic bromophenols provide valuable insights. The following table summarizes the 50% inhibitory concentration (IC50) values from various antioxidant assays for compounds structurally related to brominated dihydroxybenzoic acids. For comparison, data for the non-brominated parent compounds are also included where available.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPH6.4119.84[1]
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acidDPPH30.1393.00[1]
2,3-dihydroxybenzoic acidDPPH-~2.5 - 5[2]
3,4-dihydroxybenzoic acid (Protocatechuic acid)DPPH-~5 - 10[2]
2,5-dihydroxybenzoic acid (Gentisic acid)DPPH-~2.5 - 5[2]
3,5-dihydroxybenzoic acidDPPH-> 50[2]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidABTS9.90-[1]
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acidABTS10.66-[1]
2,3-dihydroxybenzoic acidABTS-High Activity[2]
3,4-dihydroxybenzoic acid (Protocatechuic acid)ABTS-High Activity[2]
2,5-dihydroxybenzoic acid (Gentisic acid)ABTS-High Activity[2]

Note: A lower IC50 value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (brominated dihydroxybenzoic acids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of test solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Test Compound/Control in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

DPPH Radical Scavenging Assay Workflow

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenolic compounds, including halogenated derivatives, have shown promise in this area. Bromination can enhance the lipophilicity of dihydroxybenzoic acids, potentially facilitating their passage through microbial cell membranes.

Quantitative Antimicrobial Data

Specific minimum inhibitory concentration (MIC) data for brominated dihydroxybenzoic acids are not widely available in the current literature. However, the parent non-brominated compounds have demonstrated antimicrobial effects. This suggests that brominated derivatives are worthy of investigation as potential antimicrobial agents.

CompoundMicroorganismMIC (mg/mL)Reference
2,3-dihydroxybenzoic acidPseudomonas aeruginosa1.5[3]
2,4-dihydroxybenzoic acidEscherichia coli2[2]
2,4-dihydroxybenzoic acidPseudomonas aeruginosa2[2]
2,4-dihydroxybenzoic acidStaphylococcus aureus2[2]
2,4-dihydroxybenzoic acidBacillus subtilis2[2]
3,4-dihydroxybenzoic acidEscherichia coli2[2]
3,4-dihydroxybenzoic acidPseudomonas aeruginosa2[2]
3,4-dihydroxybenzoic acidStaphylococcus aureus2[2]
3,4-dihydroxybenzoic acidBacillus subtilis2[2]

Note: A lower MIC value indicates higher antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.

Materials:

  • Test compounds (brominated dihydroxybenzoic acids)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will result in a final volume of 200 µL per well.

  • Controls:

    • Positive Control: A well containing broth and inoculum without the test compound.

    • Negative Control: A well containing only broth to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow start Start inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep serial_dilution Perform 2-fold Serial Dilution of Test Compound in Broth start->serial_dilution inoculate_plate Inoculate Microplate Wells with Bacterial Suspension inoculum_prep->inoculate_plate serial_dilution->inoculate_plate controls Include Positive and Negative Controls inoculate_plate->controls incubation Incubate Plate (37°C, 18-24h) controls->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic end End read_mic->end

Broth Microdilution Workflow for MIC Determination

Enzyme Inhibitory Activity

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Dihydroxybenzoic acids and their derivatives have been shown to inhibit various enzymes. The presence and position of bromine atoms can influence the binding affinity and inhibitory potency of these compounds.

Quantitative Enzyme Inhibition Data

While specific data for brominated dihydroxybenzoic acids are sparse, studies on related brominated compounds, such as brominated dihydroxybenzyl alcohols, demonstrate potent enzyme inhibition, particularly against α-glucosidase, an enzyme involved in carbohydrate digestion.

CompoundEnzymeIC50 (µM)Reference
3-bromo-4,5-dihydroxybenzyl alcoholα-Glucosidase100[4]
3,6-dibromo-4,5-dihydroxybenzyl alcoholα-Glucosidase89[4]
2,3,6-tribromo-4,5-dihydroxybenzyl alcoholα-Glucosidase11[4]
bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherα-Glucosidase0.03[4]
2,3,4-trihydroxybenzoic acidα-Amylase17.30 ± 0.73 mM
3,4-dihydroxybenzoic acidα-Amylase11.54 ± 0.45 mM

Note: A lower IC50 value indicates higher enzyme inhibitory activity.

Experimental Protocol: α-Amylase Inhibition Assay

This assay is used to screen for inhibitors of α-amylase, a key enzyme in the digestion of starch.

Principle: α-Amylase hydrolyzes starch to produce smaller sugars. The activity of the enzyme can be measured by quantifying the amount of reducing sugars produced using a colorimetric reagent like 3,5-dinitrosalicylic acid (DNSA), or by measuring the disappearance of the starch-iodine complex.

Materials:

  • α-Amylase solution

  • Starch solution (1% w/v)

  • Test compounds (brominated dihydroxybenzoic acids)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

  • DNSA reagent

  • Spectrophotometer

Procedure:

  • Pre-incubation:

    • In a test tube, mix 500 µL of the test compound (at various concentrations) with 500 µL of the α-amylase solution.

    • Incubate the mixture at 25°C for 10 minutes.

  • Enzymatic Reaction:

    • Add 500 µL of the starch solution to the pre-incubated mixture to start the reaction.

    • Incubate at 25°C for 10 minutes.

  • Stopping the Reaction:

    • Add 1 mL of DNSA reagent to stop the reaction.

  • Color Development:

    • Boil the mixture in a water bath for 5 minutes to allow for color development.

    • Cool the tubes to room temperature and dilute the mixture with 10 mL of distilled water.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The percentage of inhibition is calculated as:

    Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined from a plot of % inhibition versus inhibitor concentration.

Amylase_Inhibition_Workflow start Start pre_incubation Pre-incubate α-Amylase with Test Compound start->pre_incubation add_starch Add Starch Solution to Initiate Reaction pre_incubation->add_starch incubation Incubate Mixture add_starch->incubation stop_reaction Stop Reaction with DNSA Reagent incubation->stop_reaction color_development Boil to Develop Color stop_reaction->color_development measure_absorbance Measure Absorbance at 540 nm color_development->measure_absorbance calculate_inhibition Calculate % Inhibition and Determine IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

α-Amylase Inhibition Assay Workflow

Cytotoxic Activity

The evaluation of cytotoxicity is crucial in drug discovery to assess the potential of a compound to kill cancer cells or to determine its safety profile. The cytotoxic effects of dihydroxybenzoic acids have been studied, but data on their brominated counterparts are limited.

Quantitative Cytotoxicity Data

There is a lack of specific IC50 data for the cytotoxicity of brominated dihydroxybenzoic acids in the publicly available literature. The following table provides data for non-brominated dihydroxybenzoic acids against human breast cancer cell lines for comparative purposes.

CompoundCell LineIC50 (mM)Reference
2,4-dihydroxybenzoic acidMDA-MB-2314.77
2,4-dihydroxybenzoic acidMCF-7non-toxic
3,4,5-trihydroxybenzoic acid (Gallic Acid)MDA-MB-2310.36

Note: A lower IC50 value indicates higher cytotoxic activity.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of phenolic compounds are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by brominated dihydroxybenzoic acids are yet to be fully elucidated, the activities of related compounds suggest potential targets.

JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate cellular responses to stress, inflammation, apoptosis, and proliferation. Some phenolic compounds have been shown to modulate these pathways. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been reported to induce apoptosis in human gastric adenocarcinoma cells through the activation of JNK and p38 MAPK. It is plausible that brominated dihydroxybenzoic acids could also interact with components of this pathway, potentially leading to anti-inflammatory or pro-apoptotic effects. Further research is needed to confirm this hypothesis.

MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stimuli Stress / Cytokines (Potential modulation by Brominated Dihydroxybenzoic Acids) mapkkk MAPKKK (e.g., MEKK, ASK1) stimuli->mapkkk mapkk_jnk MAPKK (JNK) (e.g., MKK4, MKK7) mapkkk->mapkk_jnk mapkk_p38 MAPKK (p38) (e.g., MKK3, MKK6) mapkkk->mapkk_p38 jnk JNK mapkk_jnk->jnk p38 p38 mapkk_p38->p38 transcription_factors Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors p38->transcription_factors cellular_responses Cellular Responses (Apoptosis, Inflammation, Proliferation) transcription_factors->cellular_responses

Simplified JNK/p38 MAPK Signaling Pathway

Conclusion and Future Directions

The available evidence, primarily from structurally related compounds, suggests that brominated dihydroxybenzoic acids are a promising class of molecules with potential antioxidant, antimicrobial, and enzyme inhibitory activities. The introduction of bromine atoms appears to modulate these biological effects, in some cases leading to enhanced potency. However, a significant research gap exists, with a clear need for systematic studies on a wider range of brominated dihydroxybenzoic acid isomers.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a comprehensive library of brominated dihydroxybenzoic acid isomers to enable systematic structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: Rigorous in vitro testing of these compounds to determine their IC50 values for antioxidant, enzyme inhibitory, and cytotoxic activities, as well as their MIC values against a broad panel of clinically relevant microorganisms.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in appropriate animal models of disease.

By addressing these research areas, a clearer understanding of the therapeutic potential of brominated dihydroxybenzoic acids can be achieved, paving the way for the development of novel drugs for a variety of applications.

References

An In-depth Technical Guide to the Preparation and Characterization of 4-Bromo-α-resorcylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-α-resorcylic acid, also known as 4-Bromo-3,5-dihydroxybenzoic acid. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules. This document details experimental protocols, presents key characterization data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Preparation of 4-Bromo-α-resorcylic Acid

The synthesis of 4-Bromo-α-resorcylic acid is achieved through the electrophilic bromination of α-resorcylic acid (3,5-dihydroxybenzoic acid). The hydroxyl groups on the benzene ring are activating and direct the incoming electrophile to the ortho and para positions. As the para position is already occupied by the carboxylic acid group, and the positions ortho to both hydroxyl groups are the same, the bromination selectively occurs at the 4-position.

Synthesis Pathway

The reaction involves the direct bromination of 3,5-dihydroxybenzoic acid using elemental bromine. The choice of solvent can influence the reaction conditions and product yield.

Synthesis_Pathway 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid This compound This compound 3,5-Dihydroxybenzoic Acid->this compound Br2, Acetic Acid

Caption: Synthesis of 4-Bromo-α-resorcylic acid.

Experimental Protocol

The following protocol is adapted from established methods for the bromination of 3,5-dihydroxybenzoic acid.[1]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 50 g of 3,5-dihydroxybenzoic acid with 180 ml of glacial acetic acid.

  • Heating: Heat the mixture to reflux (approximately 115°C) with stirring until the solid is fully dissolved.

  • Bromine Addition: Slowly add 54.0 g of bromine dropwise from the dropping funnel over a period of 3 hours. Maintain the reaction at reflux temperature (around 111°C).

  • Reaction Completion: After the addition of bromine is complete, continue to stir the reaction mixture at reflux for an additional hour.

  • Cooling and Precipitation: Cool the reaction mixture to 10°C. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Drying: Dry the isolated solid in a vacuum oven to obtain this compound.

Expected Yield: Approximately 70.2 g (78.0% yield) of a pinkish solid with a purity of about 84.1%.[1]

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up Combine 3,5-dihydroxybenzoic acid and acetic acid Combine 3,5-dihydroxybenzoic acid and acetic acid Heat to reflux Heat to reflux Combine 3,5-dihydroxybenzoic acid and acetic acid->Heat to reflux Add Bromine dropwise Add Bromine dropwise Heat to reflux->Add Bromine dropwise Stir at reflux Stir at reflux Add Bromine dropwise->Stir at reflux Cool to 10°C Cool to 10°C Stir at reflux->Cool to 10°C Filter the precipitate Filter the precipitate Cool to 10°C->Filter the precipitate Dry under vacuum Dry under vacuum Filter the precipitate->Dry under vacuum Obtain 4-Bromo-α-resorcylic acid Obtain 4-Bromo-α-resorcylic acid Dry under vacuum->Obtain 4-Bromo-α-resorcylic acid

Caption: Experimental workflow for synthesis.

Characterization of 4-Bromo-α-resorcylic Acid

The identity and purity of the synthesized 4-Bromo-α-resorcylic acid can be confirmed through various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name This compound[2][3]
Synonyms 4-Bromo-α-resorcylic acid, this compound[2][3]
CAS Number 16534-12-6[2][3][4]
Molecular Formula C₇H₅BrO₄[2][3]
Molecular Weight 233.02 g/mol [2]
Appearance White to cream or pink powder[5]
Melting Point 274-276 °C[4]
Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Bromo-α-resorcylic acid.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR ¹³C NMR
Data for ¹H NMR of this compound is available but specific peak assignments require interpretation of the spectra from sources like SpectraBase.[6]Data for ¹³C NMR of this compound is available from sources like SpectraBase and ChemicalBook, but requires interpretation for specific peak assignments.[7]

2.2.2. Infrared (IR) Spectroscopy

FeatureWavenumber (cm⁻¹)
O-H stretch (hydroxyl) Broad peak expected around 3500-3200 cm⁻¹
O-H stretch (carboxylic acid) Broad peak expected around 3300-2500 cm⁻¹
C=O stretch (carboxylic acid) Strong peak expected around 1700-1680 cm⁻¹
C=C stretch (aromatic) Peaks expected in the 1600-1450 cm⁻¹ region
C-O stretch Peaks expected in the 1320-1210 cm⁻¹ region
C-Br stretch Peak expected in the 680-515 cm⁻¹ region
Note: Specific peak values can be found in the IR spectrum available from sources like ChemicalBook and SpectraBase.[8][9]

2.2.3. Mass Spectrometry (MS)

Ionm/z
[M]⁺ 232, 234 (due to bromine isotopes)
[M-H₂O]⁺ 214, 216
[M-COOH]⁺ 187, 189
Note: The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The exact mass is 231.93712 Da.[2] The mass spectrum is available from sources like ChemicalBook and PubChem.[2][10]

Safety and Handling

4-Bromo-α-resorcylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this document is for research and development purposes only. All experimental work should be conducted by trained professionals in a suitably equipped laboratory, following all relevant safety guidelines.

References

Discovery and Natural Occurrence of Brominated Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular structures with significant potential for therapeutic applications. Among these are the halogenated organic compounds, a class of natural products where marine organisms, particularly algae and invertebrates, exhibit a remarkable biosynthetic capacity. While much attention has been focused on brominated phenols, alkaloids, and terpenes, the discovery of naturally occurring brominated benzoic acids represents a compelling, albeit less explored, area of natural product chemistry. This technical guide provides an in-depth overview of the discovery, natural sources, and proposed biosynthesis of brominated benzoic acids. It further details generalized experimental protocols for their isolation and characterization, and presents available quantitative data to support further research and development in this promising field.

Discovery and Natural Occurrence

The presence of brominated benzoic acids in the terrestrial environment is primarily attributed to anthropogenic sources or as metabolites of synthetic compounds. However, evidence has emerged for their natural biosynthesis in marine ecosystems. These compounds are often found as secondary metabolites in organisms that thrive in bromide-rich seawater.

Initial discoveries of simple brominated aromatic compounds in marine organisms paved the way for the identification of more complex structures, including those with a benzoic acid moiety. The primary sources of these compounds are marine invertebrates and algae, which have evolved enzymatic machinery to incorporate bromine into aromatic precursors.

Confirmed natural occurrences of brominated benzoic acids include:

  • 3-Bromobenzoic acid , which has been identified as a natural product in the marine coral Tubastraea micranthus.[1]

  • 3,5-Dibromo-4-hydroxybenzoic acid , found in the marine algae Euglena gracilis and Ulva lactuca.[2]

  • 3,5-Dibromo-4-methoxybenzoic acid , isolated from the marine sponges Amphimedon sp. and Psammaplysilla purpurea.[3]

These discoveries underscore the role of marine organisms as a source of novel brominated aromatic carboxylic acids.

Quantitative Data

Quantitative data on the natural concentrations of brominated benzoic acids in their host organisms are not extensively reported in the existing scientific literature. The available quantitative information often pertains to the biological activity or toxicity of these compounds, rather than their natural abundance. The following tables summarize the identified naturally occurring brominated benzoic acids and their sources, along with their key physicochemical properties.

Table 1: Naturally Occurring Brominated Benzoic Acids and Their Marine Sources

Compound NameChemical StructureMarine Source(s)Phylum
3-Bromobenzoic AcidBr-C₆H₄-COOHTubastraea micranthus[1]Cnidaria
3,5-Dibromo-4-hydroxybenzoic AcidBr₂-C₆H₂(OH)-COOHEuglena gracilis, Ulva lactuca[2]Euglenozoa, Chlorophyta
3,5-Dibromo-4-methoxybenzoic AcidBr₂-C₆H₂(OCH₃)-COOHAmphimedon sp., Psammaplysilla purpurea[3]Porifera

Table 2: Physicochemical and Spectroscopic Data of Naturally Occurring Brominated Benzoic Acids

Property3-Bromobenzoic Acid3,5-Dibromo-4-hydroxybenzoic Acid3,5-Dibromo-4-methoxybenzoic Acid
Molecular Formula C₇H₅BrO₂C₇H₄Br₂O₃C₈H₆Br₂O₃
Molecular Weight 201.02 g/mol 295.91 g/mol 309.94 g/mol
CAS Number 585-76-23337-62-04073-35-2
Appearance Off-white crystalline powder[4]White to pale cream powderWhite to off-white solid[3]
Melting Point 155-158 °C218-220 °C226-229 °C[3]
¹H NMR Data Available[4]AvailableAvailable
¹³C NMR Data Available[4]Available[1]Available
Mass Spectrum Available[4]Available[5][6]Available
Solubility Soluble in methanol, ethanol[7]Soluble in methanol, ethanol, DMSOSoluble in methanol, ethanol, DMSO[3]

Proposed Biosynthesis of Brominated Benzoic Acids

The biosynthesis of brominated benzoic acids in marine organisms is thought to originate from the shikimate pathway, a common route for the production of aromatic compounds. A plausible biosynthetic pathway is outlined below.

Biosynthesis_of_Brominated_Benzoic_Acids cluster_start E4P Erythrose-4-Phosphate Shikimate_Pathway Shikimate Pathway (7 enzymatic steps) PEP Phosphoenolpyruvate Chorismate Chorismate Shikimate_Pathway->Chorismate p_Hydroxybenzoic_acid p-Hydroxybenzoic Acid Chorismate->p_Hydroxybenzoic_acid Chorismate Lyase Benzoic_Acid Benzoic Acid Chorismate->Benzoic_Acid Alternative Pathways VBrPO Vanadium Bromoperoxidase (VBrPO) + H₂O₂ + Br⁻ Brominated_Benzoic_Acids Brominated Benzoic Acids VBrPO->Brominated_Benzoic_Acids

Proposed biosynthetic pathway for brominated benzoic acids.

The pathway commences with intermediates from primary metabolism, erythrose-4-phosphate and phosphoenolpyruvate, entering the shikimate pathway to produce chorismate.[8][9] Chorismate serves as a critical branch-point intermediate. It can be converted to p-hydroxybenzoic acid by the enzyme chorismate lyase. Alternatively, other pathways can lead to the formation of benzoic acid. These benzoic acid precursors are then subjected to electrophilic bromination catalyzed by vanadium-dependent bromoperoxidases (VBrPOs). These enzymes are prevalent in marine algae and utilize bromide from seawater and hydrogen peroxide to generate a reactive bromine species that functionalizes the aromatic ring.[10]

Experimental Protocols

A Representative Protocol for the Isolation and Identification of Brominated Benzoic Acids from Marine Algae (e.g., Ulva lactuca)

  • Sample Collection and Preparation:

    • Collect fresh algal biomass and transport it to the laboratory on ice.

    • Thoroughly wash the biomass with fresh water to remove salts and epiphytes.

    • Freeze-dry the cleaned biomass to a constant weight and grind it into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration of the dried algal powder with a solvent system suitable for phenolic compounds, such as an ethanol/water mixture (e.g., 70:30 v/v).

    • Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) can be employed to fractionate the extract.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of water and a nonpolar organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous phase to acidic (pH 2-3) with HCl to protonate the carboxylic acids, making them more soluble in the organic phase.

    • Separate the organic layer, which now contains the acidic compounds, and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the acidic fraction.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Subject the acidic fraction to column chromatography on silica gel.

      • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system, to separate compounds based on their polarity.

      • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

    • High-Performance Liquid Chromatography (HPLC):

      • Further purify the fractions containing the compounds of interest using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a C18 column.

      • Use a gradient of water and methanol or acetonitrile, both typically containing a small amount of acid (e.g., 0.1% formic acid), as the mobile phase.

      • Monitor the elution profile with a UV detector at appropriate wavelengths (e.g., 210, 254 nm).

      • Collect the peaks corresponding to the purified brominated benzoic acids.

  • Structure Elucidation and Characterization:

    • Mass Spectrometry (MS):

      • Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HR-MS).

      • Analyze fragmentation patterns using tandem mass spectrometry (MS/MS) to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to fully elucidate the chemical structure, including the substitution pattern on the aromatic ring.

    • Infrared (IR) Spectroscopy:

      • Use IR spectroscopy to identify characteristic functional groups, such as the hydroxyl and carbonyl groups of the carboxylic acid.

    • Comparison with Standards:

      • If available, compare the spectroscopic data and chromatographic retention times with those of authentic standards for unambiguous identification.

Experimental_Workflow cluster_se Analytical Techniques Start Marine Organism (e.g., Algae, Sponge) Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Acid-Base Extraction) Crude_Extract->Partitioning Acidic_Fraction Acidic Fraction Partitioning->Acidic_Fraction Column_Chromatography Silica Gel Column Chromatography Acidic_Fraction->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions HPLC Preparative/Semi-preparative RP-HPLC Fractions->HPLC Pure_Compound Pure Brominated Benzoic Acid HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR IR Spectroscopy

General experimental workflow for the isolation and identification of brominated benzoic acids.

Conclusion

The discovery of brominated benzoic acids in marine organisms opens up new avenues for natural product research and drug discovery. While the number of identified compounds in this specific class is still limited, their existence points to a broader biosynthetic capability for halogenation of aromatic carboxylic acids in the marine environment. The lack of extensive quantitative data and specific, detailed isolation protocols highlights the need for further research in this area. The proposed biosynthetic pathway and the generalized experimental workflow provided in this guide offer a solid foundation for researchers to explore the natural occurrence, biosynthesis, and potential biological activities of this intriguing class of marine natural products. Future studies focusing on the targeted isolation and quantification of brominated benzoic acids from diverse marine sources will be crucial in unlocking their full therapeutic and biotechnological potential.

References

Methodological & Application

experimental protocol for the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dihydroxybenzoic acid is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a brominated dihydroxybenzoic acid core, allows for diverse chemical modifications, making it a key building block in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound via the bromination of 3,5-dihydroxybenzoic acid.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where 3,5-dihydroxybenzoic acid is treated with elemental bromine in the presence of an aqueous mineral acid.

Experimental Protocol

This protocol is based on a method described in patent EP0691323A1.[1]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Aqueous hydrochloric acid (18% w/w)

  • Elemental bromine

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirring capability

  • Dropping funnel

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine 500 g of 3,5-dihydroxybenzoic acid with 1500 ml of 18% aqueous hydrochloric acid.[1]

  • Heating: Heat the mixture to a gentle reflux with stirring. The internal temperature should be approximately 106°C.[1]

  • Bromine Addition: Once reflux is achieved, slowly add 518 g of elemental bromine to the reaction mixture through the dropping funnel over a period of 2.5 hours.[1] Maintain a constant rate of addition.

  • Reaction: After the addition of bromine is complete, continue to stir the mixture at a gentle reflux (107-108°C) for an additional 3 hours.[1]

  • Cooling and Precipitation: After the reaction period, cool the mixture to room temperature while continuing to stir. The product will precipitate out of the solution as a powder.[1]

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Drying: Dry the collected powder in a vacuum oven to obtain the final product, this compound.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

ParameterValue
Starting Material3,5-dihydroxybenzoic acid
ReagentElemental Bromine
Solvent18% Aqueous Hydrochloric Acid
Reaction Temperature106-108°C (Reflux)
Reaction Time5.5 hours (2.5h addition + 3h reflux)
ProductThis compound

Note: The provided patent also describes alternative procedures, for instance, using glacial acetic acid as a solvent, which resulted in a 78.0% yield with 84.1% purity.[1]

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow start Start reactants Mix 3,5-dihydroxybenzoic acid and 18% aq. HCl start->reactants heat Heat to Reflux (106°C) reactants->heat add_br2 Slowly Add Bromine (2.5 hours) heat->add_br2 reflux Continue Reflux (3 hours at 107-108°C) add_br2->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter dry Dry Product filter->dry end End Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Purification of 4-Bromo-3,5-dihydroxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Bromo-3,5-dihydroxybenzoic acid via recrystallization. Methanol is utilized as the primary solvent due to the compound's favorable solubility profile at elevated temperatures and lower solubility upon cooling. This method effectively removes common impurities, such as unreacted starting materials and potential over-brominated byproducts, yielding a product of high purity suitable for downstream applications in research and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The purity of this starting material is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. The principle relies on dissolving the impure compound in a hot solvent to the point of saturation and then allowing it to cool. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Key Experiment: Recrystallization of this compound

This section outlines the materials, equipment, and a step-by-step protocol for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Methanol (ACS grade or higher)

  • Activated charcoal (decolorizing carbon)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Experimental Protocol
  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of methanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add methanol in small portions (5-10 mL) until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approximately 0.5 g) of activated charcoal to the solution.

    • Bring the solution back to a gentle boil for 5-10 minutes with continuous stirring. The activated charcoal will adsorb colored impurities.

  • Hot Filtration:

    • Set up a hot filtration apparatus using a Buchner funnel with a piece of fluted filter paper and a clean 250 mL Erlenmeyer flask. It is crucial to preheat the funnel and the receiving flask to prevent premature crystallization of the product on the filter paper. This can be done by passing hot solvent through the funnel.

    • Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified crystals.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.

    • Wet the filter paper with a small amount of cold methanol.

    • Transfer the cold slurry of crystals into the Buchner funnel and apply vacuum to collect the crystals.

    • Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point of the compound (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.

  • Analysis:

    • Determine the weight of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the purified this compound and compare it to the literature value to assess its purity.

Data Presentation

ParameterValue (Estimated)Notes
Solubility in Methanol
at 20 °C ( g/100 mL)~1.5Low solubility at room temperature is ideal for high recovery.
at 65 °C ( g/100 mL)~15.0High solubility at the boiling point of methanol ensures complete dissolution of the crude product.
Typical Recovery Yield 80 - 90%The yield is dependent on the initial purity of the crude material and careful execution of the protocol, particularly minimizing the amount of solvent used.
Melting Point (Purified) 235-238 °CA sharp melting point range close to the literature value is indicative of high purity.
Purity (by HPLC) >99%High-performance liquid chromatography can be used to quantitatively assess the purity of the final product.
Potential Impurities 3,5-dihydroxybenzoic acid, dibrominated derivativesThese impurities have different solubility profiles and are effectively removed by this recrystallization procedure. 3,5-dihydroxybenzoic acid is more polar.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product start Crude This compound dissolve Dissolve in hot Methanol start->dissolve Add Solvent decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Methanol vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure This compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Conclusion

The recrystallization protocol detailed in this application note provides an effective and reproducible method for the purification of this compound. By following these steps, researchers, scientists, and drug development professionals can obtain a high-purity product, which is essential for the successful synthesis of downstream target molecules and for ensuring the quality and reliability of experimental results.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Bromo-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-Bromo-3,5-dihydroxybenzoic acid. The described protocol is designed to provide high-resolution separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides comprehensive experimental protocols, data presentation tables, and visual diagrams to aid in the seamless adoption of this method in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds. This application note presents a validated HPLC method for the quantitative determination of the purity of this compound and the detection of its potential impurities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of a suitable analytical method.

PropertyValueReference
CAS Number 16534-12-6[1]
Molecular Formula C₇H₅BrO₄[1]
Molecular Weight 233.02 g/mol [1]
Melting Point 274-276 °C
XLogP3 1.7

HPLC Method Parameters

The following HPLC method was developed to achieve optimal separation of this compound from its potential impurities.

Chromatographic Conditions
ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 30 minutes
Gradient Program

The gradient program for the mobile phase is detailed in Table 2.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
25595
28595
28.1955
30955

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Sample Solution Preparation
  • Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities

The purity analysis should account for potential process-related impurities and degradation products. Table 3 lists some of the potential impurities of this compound.

Impurity NameChemical Structure
3,5-Dihydroxybenzoic acid
4-Bromoresorcinol (Decarboxylation Product)
2,4-dihydroxy-5-bromobenzoic acid

Experimental Workflow and Degradation Pathway

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and a potential degradation pathway of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample Solution dilute->filter Sample only inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Caption: Potential degradation pathway of this compound via decarboxylation.

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table. Table 4 provides a template for presenting the data.

Sample IDRetention Time (min)Peak Area% Area
This compound
Impurity 1
Impurity 2
...
Total 100.0

Conclusion

The HPLC method described in this application note is a reliable and robust method for the purity analysis of this compound. The detailed protocol and supporting information provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and stability testing. The use of a standard C18 column and a straightforward mobile phase system makes this method easily transferable to most analytical laboratories.

References

Application Notes and Protocols: 4-Bromo-3,5-dihydroxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dihydroxybenzoic acid (CAS: 16534-12-6, Formula: C₇H₅BrO₄) is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its structure, featuring a strategically placed bromine atom and two hydroxyl groups on a benzoic acid core, offers multiple reactive sites for constructing complex molecular architectures. This trifunctional nature makes it an ideal starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1]

The key attributes of this compound as a synthetic building block include:

  • A Bromine Handle for Cross-Coupling: The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Reactive Phenolic Hydroxyls: The two hydroxyl groups can be alkylated, acylated, or used as nucleophiles in reactions like Williamson ether synthesis or Ullmann condensations. They also influence the electronic properties and biological activity of derivative molecules.

  • A Modifiable Carboxylic Acid: The carboxyl group can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides, providing a straightforward way to introduce molecular diversity and modulate the physicochemical properties of target compounds.[3]

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, highlighting its utility in medicinal chemistry and drug discovery.

Key Synthetic Transformations & Applications

The multifunctionality of this compound requires careful strategic planning to achieve selective transformations. In many synthetic routes, protection of the reactive hydroxyl and/or carboxyl groups is a necessary first step to prevent unwanted side reactions.

logical_workflow start This compound protection Protection of -OH and/or -COOH groups (e.g., Me, Bn, MOM) start->protection intermediate Protected Intermediate protection->intermediate suzuki Suzuki-Miyaura Cross-Coupling intermediate->suzuki amide Amide Bond Formation intermediate->amide ester Esterification intermediate->ester product_s Biaryl Product suzuki->product_s product_a Amide Derivative amide->product_a product_e Ester Derivative ester->product_e deprotection Deprotection product_s->deprotection product_a->deprotection product_e->deprotection final_product Final Functionalized Molecule deprotection->final_product

Caption: General synthetic workflow using the building block.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to create carbon-carbon bonds, typically between an organohalide and an organoboron species.[4] For this compound, this reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmacologically active molecules.[5] The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent.[4][6]

Note on Protecting Groups: The phenolic hydroxyl groups are acidic and can interfere with the basic conditions of the Suzuki coupling. It is highly recommended to protect them (e.g., as methyl, benzyl, or MOM ethers) prior to the reaction to improve yields and avoid side products.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII R¹-Pd(II)L₂-X (Trans-complex) ox_add->pdII transmetal Transmetalation pdII->transmetal pdII_R2 R¹-Pd(II)L₂-R² transmetal->pdII_R2 red_elim Reductive Elimination pdII_R2->red_elim red_elim->pd0 product R¹-R² red_elim->product r1x R¹-X r1x->ox_add r2by2 R²-B(OR)₂ r2by2->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Amide Bond Formation

Amide synthesis is a fundamental transformation in medicinal chemistry. Converting the carboxylic acid of the building block into an amide allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments. This modification can significantly impact a molecule's solubility, hydrogen bonding capacity, and biological target affinity. The reaction is typically facilitated by peptide coupling agents.

Note on Protecting Groups: The phenolic hydroxyls can be acylated by activated carboxylic acids. Protection is essential before performing amide coupling to ensure the desired amide is formed exclusively.

Esterification

Esterification of the carboxylic acid can be used to create prodrugs, improve cell permeability, or act as a protecting group for the carboxyl functionality itself. Common methods include Fischer esterification under acidic conditions or reaction with alkyl halides under basic conditions.

Note on Protecting Groups: While Fischer esterification might proceed selectively at the carboxylic acid, reactions under basic conditions will deprotonate the phenolic hydroxyls. Protection of the -OH groups is recommended to prevent O-alkylation.

Data Presentation: Typical Reaction Conditions

The following tables summarize common conditions for the key transformations. Note that specific conditions and yields will vary depending on the substrates used.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

Component Examples Typical Loading (mol%)
Aryl Halide Protected 4-Bromo-3,5-dihydroxybenzoate 1.0 eq
Boronic Acid/Ester Arylboronic acid, Arylboronic ester 1.1 - 1.5 eq
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ 1 - 5%
Ligand PPh₃, PCy₃, SPhos, XPhos 2 - 10%
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ 2.0 - 3.0 eq
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water -
Temperature (°C) 80 - 120 -

| Typical Yield (%) | 60 - 95% | - |

Table 2: Amide Bond Formation Conditions

Component Examples Typical Loading
Carboxylic Acid Protected this compound 1.0 eq
Amine Primary or Secondary Amine 1.0 - 1.2 eq
Coupling Agent EDC·HCl, HATU, HOBt, TBTU 1.1 - 1.5 eq
Base DIPEA, Et₃N 2.0 - 3.0 eq
Solvent DMF, DCM, THF -
Temperature (°C) 0 to Room Temperature -

| Typical Yield (%) | 70 - 98% | - |

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates is expected.

experimental_workflow setup 1. Reaction Setup (Add reagents, solvent) inert 2. Degas & Inert (Purge with N₂/Ar) setup->inert reaction 3. Reaction (Heat & Stir) inert->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Quench, Extract, Wash) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: Standard experimental workflow for synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling a protected derivative of this compound with an arylboronic acid.

Materials:

  • Protected this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the protected this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).[5]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[3]

  • Reaction Execution: Stir the mixture vigorously and heat to 90-110 °C for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: General Procedure for Amide Bond Formation

This protocol uses EDC/HOBt as coupling agents for the synthesis of amide derivatives.

Materials:

  • Protected this compound (1.0 eq)

  • Substituted amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the protected carboxylic acid (1.0 eq) in anhydrous DMF.[3]

  • Reagent Addition: Add the substituted amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[3]

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC·HCl (1.2 eq) to the stirred solution.[7]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[3]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

References

Application Notes and Protocols: Antimicrobial Screening of 4-Bromo-3,5-dihydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive overview of the methodologies for screening 4-Bromo-3,5-dihydroxybenzoic acid derivatives for antimicrobial activity. It includes detailed experimental protocols, exemplary data presentation, and visualizations of workflows and potential mechanisms of action.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] The efficacy of these compounds is significantly influenced by the nature, number, and position of substituents on the aromatic ring. Halogenation, particularly the introduction of bromine atoms, has been shown to enhance the biological activities of various aromatic compounds. For instance, brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities.[1] This suggests that derivatives of this compound could possess significant antimicrobial properties, making them promising candidates for further investigation in the development of new antimicrobial agents.

Data Presentation

The following tables are examples of how to present quantitative data from antimicrobial screening assays. The data provided is hypothetical and for illustrative purposes only, demonstrating a clear and structured format for easy comparison of the antimicrobial activity of different derivatives.

Table 1: Exemplary Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)
This compound12825651264
Methyl 4-bromo-3,5-dihydroxybenzoate6412825632
Ethyl 4-bromo-3,5-dihydroxybenzoate326412816
Propyl 4-bromo-3,5-dihydroxybenzoate1632648
Gentamicin (Positive Control)1240.5

Table 2: Exemplary Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains

Compound/DerivativeCandida albicans (ATCC 10231) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
This compound256512
Methyl 4-bromo-3,5-dihydroxybenzoate128256
Ethyl 4-bromo-3,5-dihydroxybenzoate64128
Propyl 4-bromo-3,5-dihydroxybenzoate3264
Fluconazole (Positive Control)48

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial/Fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Preparation of Inoculum:

    • Culture the microbial strains on appropriate agar plates for 18-24 hours.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto fresh, appropriate agar plates.

  • Incubate the plates under the same conditions as for the MIC assay.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Test compounds

  • Bacterial/Fungal strains

  • Mueller-Hinton Agar (MHA) or other appropriate agar

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA and pour it into sterile Petri dishes.

    • Allow the agar to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Evenly swab the surface of the agar plates with the microbial suspension.

  • Application of Test Compounds:

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound solution to each well.

    • Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_follow_up Follow-up Compound_Prep Compound Preparation (Stock Solutions & Dilutions) MIC_Assay MIC Assay (Broth Microdilution) Compound_Prep->MIC_Assay Agar_Diffusion Agar Well Diffusion Compound_Prep->Agar_Diffusion Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Inoculum_Prep->MIC_Assay Inoculum_Prep->Agar_Diffusion Read_Results Read Results (Visual Inspection/Spectrophotometry) MIC_Assay->Read_Results MBC_Assay MBC Assay MIC_Assay->MBC_Assay Agar_Diffusion->Read_Results Data_Table Tabulate Quantitative Data Read_Results->Data_Table Mechanism_Study Mechanism of Action Studies Data_Table->Mechanism_Study

Caption: Experimental workflow for antimicrobial screening.

signaling_pathway cluster_membrane Bacterial Cell cluster_intracellular Intracellular Targets cluster_outcome Outcome Compound Antimicrobial Compound (e.g., Brominated Derivative) Membrane Cell Membrane Permeabilization Compound->Membrane Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., via Thiol Oxidation) Compound->Enzyme_Inhibition DNA_Interaction Interaction with DNA (e.g., Topoisomerase Inhibition) Compound->DNA_Interaction Growth_Inhibition Inhibition of Bacterial Growth Membrane->Growth_Inhibition Enzyme_Inhibition->Growth_Inhibition DNA_Interaction->Growth_Inhibition Cell_Death Bacterial Cell Death Growth_Inhibition->Cell_Death

References

Application Notes and Protocols for the GC-MS Analysis of 4-Bromo-3,5-dihydroxybenzoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated phenolic compound of interest in various research fields, including drug discovery and metabolomics. Its structure, featuring two hydroxyl groups and a carboxylic acid moiety, imparts polarity that makes it challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS). These polar functional groups can lead to poor peak shape, thermal degradation, and low volatility, compromising analytical sensitivity and reproducibility.

To overcome these challenges, a derivatization step is essential. This process chemically modifies the polar functional groups, rendering the analyte more volatile and thermally stable for GC-MS analysis. This application note provides detailed protocols for the silylation of this compound, a common and effective derivatization technique, and presents expected analytical data based on closely related compounds. Additionally, it explores the potential biological relevance of this compound in inflammatory signaling pathways.

Principles of Derivatization for GC-MS Analysis

The primary goal of derivatizing this compound is to replace the active hydrogens on the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups with non-polar moieties. Silylation, the most common technique for this purpose, involves the introduction of a trimethylsilyl (TMS) group. This chemical modification significantly reduces the polarity and increases the volatility of the analyte by minimizing intermolecular hydrogen bonding. The resulting TMS derivative is more thermally stable, preventing degradation in the high-temperature environment of the GC injector and column.

Experimental Protocols

Protocol 1: Silylation using Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol is a robust and widely used method for the derivatization of compounds containing hydroxyl and carboxylic acid groups.

Materials:

  • This compound standard

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine

  • Ethyl acetate (or other suitable solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial. If the sample is in a solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine to aid in dissolving the analyte.

  • Add 200 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is another powerful silylating agent, and this protocol includes an initial methoximation step to prevent the formation of multiple derivatives from tautomers, which is particularly useful for more complex samples.

Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Methoxyamine hydrochloride

  • Anhydrous Pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Prepare the dried sample in a reaction vial as described in Protocol 1.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Silylation: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 70°C for 30 minutes.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Data Presentation

ParameterUnderivatized this compoundTris(trimethylsilyl) 3,5-dihydroxybenzoate (Analog)Expected Tris(trimethylsilyl) 4-Bromo-3,5-dihydroxybenzoate
Molecular Weight ( g/mol ) 233.02370.66448.56 / 450.56 (Br isotopes)
Formula C₇H₅BrO₄C₁₆H₃₀O₄Si₃C₁₆H₂₉BrO₄Si₃
Key Mass Fragments (m/z) 232, 234, 215[1]370 (M+), 355, 281, 267, 193, 73Expected molecular ions at m/z 448 and 450. Key fragments would likely include losses of methyl groups (-15), trimethylsilanol (-90), and the characteristic bromine isotope pattern. A significant peak at m/z 73 (Si(CH₃)₃) is also expected.
Predicted Retention Index Not applicable for GC~1830 (on a standard non-polar column)Expected to be higher than the non-brominated analog due to the presence of the bromine atom.

Note: The data for the tris(trimethylsilyl) derivative of this compound is predicted based on the known mass spectral behavior of silylated phenolic acids and brominated compounds. Experimental verification is required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample dry Evaporate to Dryness start->dry add_reagents Add Pyridine & Silylating Agent (e.g., BSTFA) dry->add_reagents react Heat at 70°C add_reagents->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Analysis & Interpretation detect->process

Derivatization and GC-MS analysis workflow.
Putative Signaling Pathway Involvement

Brominated phenolic compounds have been investigated for their potential anti-inflammatory and antioxidant properties. Research on structurally similar compounds suggests that this compound may modulate inflammatory responses through pathways such as the NF-κB and MAPK signaling cascades. The following diagram illustrates a potential mechanism of action.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_nucleus Nuclear Events cluster_response Cellular Response LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_p65 NF-κB (p65/p50) MAPK->NFkB_p65 IkB IκBα IKK->IkB phosphorylates & degrades NFkB_nuc NF-κB Translocation NFkB_p65->NFkB_nuc translocates Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp activates Cytokines Cytokines & Chemokines (TNF-α, IL-6, etc.) Gene_exp->Cytokines leads to Compound This compound Compound->MAPK Compound->IKK Compound->NFkB_nuc

Potential anti-inflammatory signaling pathway.

Conclusion

Derivatization of this compound, particularly through silylation, is a critical step for reliable and sensitive analysis by GC-MS. The provided protocols offer a starting point for method development. While specific mass spectral and retention data for the derivatized form of this compound require experimental determination, the information on analogous compounds provides a strong basis for initial identification and quantification. Furthermore, the potential for this and similar brominated phenolic compounds to modulate key inflammatory signaling pathways highlights their importance as targets for further research in drug development and other scientific disciplines.

References

Application Notes and Protocols: 4-Bromo-3,5-dihydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated phenolic compound that holds significant potential as a versatile building block and pharmacophore in medicinal chemistry. Its unique structural features, including a bromine atom and two hydroxyl groups on a benzoic acid scaffold, provide opportunities for diverse chemical modifications to develop novel therapeutic agents. This document provides an overview of its potential applications, drawing parallels from structurally related compounds, and offers detailed protocols for its synthesis and evaluation in key biological assays. While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are present in various bioactive molecules, suggesting its value as a starting material for drug discovery programs targeting a range of diseases.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₇H₅BrO₄[2]
Molecular Weight 233.02 g/mol [2]
Appearance White to off-white powder[1]
CAS Number 16534-12-6[2][3]
Melting Point 274-276 °C
SMILES OC(=O)c1cc(O)c(Br)c(O)c1[4]
InChIKey NUTRHYYFCDEALP-UHFFFAOYSA-N[2]

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar benzoic acid derivatives, compounds derived from this compound hold potential in several therapeutic areas:

  • Anticancer Agents: The dihydroxybenzoic acid scaffold is a common feature in molecules exhibiting anticancer properties.[5] Derivatives could be synthesized to act as inhibitors of various enzymes involved in cancer cell proliferation and survival, such as protein kinases. The bromine substituent can enhance binding affinity and selectivity for target proteins.

  • Antioxidant Agents: Phenolic compounds, particularly those with multiple hydroxyl groups, are well-known for their antioxidant properties. This compound is expected to act as a radical scavenger, potentially mitigating oxidative stress implicated in numerous diseases.

  • Antibacterial Agents: Halogenated phenolic compounds have demonstrated potent antibacterial activity.[6] The combination of the bromine atom and the acidic nature of the carboxylic acid group may lead to the development of novel antibacterial agents with mechanisms potentially targeting bacterial cell wall synthesis or essential enzymes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the bromination of dihydroxybenzoic acids.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Bromine

  • Glacial acetic acid

  • Deionized water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution using a dropping funnel over a period of 1-2 hours, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,5-Dihydroxybenzoic_acid 3,5-Dihydroxybenzoic acid Reaction_Vessel Dissolve & Cool (0-10 °C) 3,5-Dihydroxybenzoic_acid->Reaction_Vessel Bromine Bromine in Glacial Acetic Acid Bromination Slow Addition & Stirring Bromine->Bromination Reaction_Vessel->Bromination Slowly add Precipitation Pour into Ice-Water Bromination->Precipitation Completion Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a general method for assessing the antioxidant potential of this compound.[7][8][9]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the DPPH solution and methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Compound Dilutions Add_Compound Add Compound to 96-well Plate Prep_Compound->Add_Compound Prep_DPPH Prepare DPPH Solution (0.1 mM) Add_DPPH Add DPPH Solution Prep_DPPH->Add_DPPH Add_Compound->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method to evaluate the antibacterial activity of this compound.[6][10][11]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB.

  • Perform serial two-fold dilutions of the compound in the 96-well plate containing MHB.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation: Biological Activity of Structurally Related Compounds

Due to the limited direct biological data on this compound, the following table summarizes the activity of structurally related benzoic acid derivatives to illustrate the potential of this class of compounds.

CompoundBiological ActivityTarget Organism/EnzymeKey Performance MetricReference
2,3,4-Trihydroxybenzoic Acidα-Amylase InhibitionPorcine pancreatic α-amylaseIC₅₀ = 17.30 ± 0.73 mM[6]
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)α-Amylase InhibitionPorcine pancreatic α-amylaseIC₅₀ = 28.13 ± 1.15 mM[6]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol*AntibacterialBacillus subtilis, Staphylococcus aureusMIC = 1 µg/mL[6]
Benzoic AcidAntibacterialEscherichia coli O157MIC = 1 mg/mL[6]
Salicylic AcidAntibacterialEscherichia coli O157MIC = 1 mg/mL[6]
3,4-Dimethoxybenzoic AcidAntibacterialStaphylococcus aureusZone of Inhibition = 5 mm (at 100 µg/mL)[6]
Note: While not a benzoic acid, this structurally related brominated phenol highlights the potential antimicrobial activity of such substituted aromatic compounds.

Potential Mechanism of Action: Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance.

Antioxidant_Mechanism cluster_compound This compound cluster_radical Free Radical cluster_reaction Neutralization cluster_products Products Compound R-OH Reaction Donates H• Compound->Reaction FreeRadical X• FreeRadical->Reaction NeutralizedRadical X-H (Neutralized Radical) Reaction->NeutralizedRadical CompoundRadical R-O• (Stabilized Phenoxy Radical) Reaction->CompoundRadical

Caption: General antioxidant mechanism of a phenolic compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its synthesis is accessible, and its structure allows for extensive derivatization to explore a range of biological activities, including anticancer, antioxidant, and antibacterial effects. The provided protocols offer a foundation for researchers to synthesize and evaluate this compound and its future analogs, paving the way for new discoveries in medicinal chemistry. Further investigation is warranted to fully elucidate the therapeutic potential of this versatile molecule.

References

Application Notes and Protocols: 4-Bromo-3,5-dihydroxybenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated phenolic acid fragment that holds potential in fragment-based drug discovery (FBDD). Its rigid structure, combined with hydrogen bond donors and a bromine atom for potential halogen bonding or as a synthetic handle, makes it an attractive starting point for developing inhibitors against various biological targets. While direct screening data for this specific fragment is not extensively published, its structural analogs and derivatives have shown activity in key signaling pathways implicated in disease.

Notably, the structurally related methyl 3-bromo-4,5-dihydroxybenzoate has demonstrated anti-inflammatory effects by modulating the Toll-like receptor (TLR)/NF-κB signaling pathway. Additionally, other brominated and hydroxylated benzoic acid derivatives have been investigated as inhibitors of targets such as Bromodomain-containing protein 4 (BRD4), a key regulator in inflammatory diseases and cancer.

These application notes provide a framework for utilizing this compound as a fragment in drug discovery, with a focus on its potential as an anti-inflammatory agent. The protocols described are standard methodologies that can be adapted for screening and characterizing this fragment against relevant targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are important for assessing its suitability as a drug fragment according to guidelines such as the "Rule of Three."

PropertyValueSource
Molecular Formula C₇H₅BrO₄
Molecular Weight 233.02 g/mol
CAS Number 16534-12-6
XLogP3 1.7
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 1Calculated

Potential Therapeutic Applications & Biological Targets

Based on the activity of structurally related compounds, this compound is a promising fragment for targeting proteins involved in inflammatory signaling pathways.

  • Anti-Inflammatory Applications: The demonstrated activity of its methyl ester derivative in the TLR/NF-κB pathway suggests potential for developing inhibitors of key proteins in this cascade, such as IKKβ or components of the NLRP3 inflammasome.

  • Oncology: As a fragment, it could be screened against epigenetic targets like bromodomains (e.g., BRD4), which are implicated in various cancers.

  • Neurodegenerative Diseases: Overactive inflammatory pathways, including MAPK and NF-κB signaling, are implicated in neurodegenerative conditions. Inhibitors derived from this fragment could be explored for these indications.

Experimental Data (Illustrative)

The following tables present illustrative quantitative data that could be generated during a fragment screening and hit-to-lead campaign. Note: This data is hypothetical and for demonstration purposes.

Table 1: Illustrative Fragment Screening Hit Data

Target ProteinScreening TechniqueHit Concentration (µM)Binding Affinity (K D ) (µM)Ligand Efficiency (LE)
IKKβ (kinase domain) Surface Plasmon Resonance (SPR)2001500.35
BRD4 (Bromodomain 1) AlphaScreen5004500.28
NLRP3 (NACHT domain) Differential Scanning Fluorimetry (DSF)10008000.25
p38α MAPK NMR (Saturation Transfer Difference)5003000.31

Table 2: Illustrative IC₅₀ Data for Hit Optimization

CompoundTargetAssay TypeIC₅₀ (µM)
This compound IKKβKinase Activity Assay>500
Derivative 1 (Amide linkage) IKKβKinase Activity Assay125
This compound BRD4TR-FRET Binding Assay850
Derivative 2 (Suzuki coupling) BRD4TR-FRET Binding Assay75
This compound LPS-induced TNF-α release in RAW 264.7 cellsCell-based ELISA>1000
Derivative 3 (Optimized amide) LPS-induced TNF-α release in RAW 264.7 cellsCell-based ELISA50.5

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways targeted by this compound derivatives and a typical workflow for fragment-based drug discovery.

G cluster_0 Fragment-Based Drug Discovery Workflow A Fragment Library Screening (e.g., SPR, NMR, DSF) B Hit Identification (this compound) A->B Identifies low-affinity binders C Hit Validation (Biophysical & Biochemical Assays) B->C Confirms binding D Structural Biology (X-ray Crystallography, NMR) C->D Determines binding mode E Structure-Guided Hit-to-Lead Optimization D->E Guides chemical synthesis F Lead Compound (Improved Potency & Properties) E->F Iterative design cycles

A typical workflow for a fragment-based drug discovery campaign.

G cluster_1 TLR/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkappaB IκBα (inhibits) IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkappaB_nucleus->Inflammatory_Genes activates transcription Fragment 4-Bromo-3,5-dihydroxybenzoic acid derivative Fragment->IKK_complex Inhibits

Potential inhibition of the NF-κB pathway by a derivative.

G cluster_2 MAPK Signaling Pathway Stress_Signal Stress/Cytokine Signal MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Fragment 4-Bromo-3,5-dihydroxybenzoic acid derivative Fragment->p38_MAPK Inhibits

Potential inhibition of the p38 MAPK pathway by a derivative.

Experimental Protocols

Protocol 1: BRD4 Bromodomain 1 (BD1) Binding Assay (AlphaScreen)

Objective: To determine the binding affinity of this compound to the first bromodomain of BRD4.

Materials:

  • His-tagged BRD4(BD1) protein

  • Biotinylated histone H4 peptide acetylated at Lys12 (H4K12ac)

  • Streptavidin-coated Donor beads

  • Nickel Chelate (Ni-NTA) Acceptor beads

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • This compound (stock solution in DMSO)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing His-tagged BRD4(BD1) (final concentration 25 nM) and biotinylated H4K12ac peptide (final concentration 50 nM) in Assay Buffer.

  • Incubate for 30 minutes at room temperature.

  • Prepare a bead slurry by mixing Streptavidin-coated Donor beads and Ni-NTA Acceptor beads in Assay Buffer (final concentration 10 µg/mL each). Add 4 µL of this slurry to each well in low light conditions.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader with excitation at 680 nm and emission at 520-620 nm.

  • Data Analysis: Plot the AlphaScreen signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: NF-κB Reporter Assay in HEK293T Cells

Objective: To assess the inhibitory effect of this compound on NF-κB signaling.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of this compound. Incubate for 1 hour.

  • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.

  • Incubate the cells for 6 hours at 37°C.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT)

Objective: To evaluate the cytotoxicity of this compound.

Materials:

  • RAW 264.7 or HEK293T cells

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for at least 2 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

This compound represents a valuable starting fragment for the development of potent and selective inhibitors, particularly for targets within inflammatory signaling pathways. Its simple, rigid structure and favorable physicochemical properties make it an ideal candidate for FBDD campaigns. The protocols and illustrative data provided herein offer a comprehensive guide for researchers to begin exploring the therapeutic potential of this and related fragments. Through iterative cycles of screening, structural biology, and medicinal chemistry, this fragment can serve as a foundation for the development of novel therapeutics.

Application Note and Protocol for Assessing the Stability of 4-Bromo-3,5-dihydroxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated derivative of dihydroxybenzoic acid with potential applications in pharmaceutical and chemical industries. Understanding its stability in solution is crucial for formulation development, storage, and ensuring its therapeutic efficacy and safety. This document provides a detailed protocol for assessing the stability of this compound in various solution-based conditions through forced degradation studies.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1] It is a vital component of the drug development process, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[1] The conditions employed in this protocol—hydrolysis, oxidation, photolysis, and thermolysis—are designed to simulate potential storage and handling conditions and identify potential degradation products.

Materials and Reagents

  • This compound (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Phosphoric acid

  • Sodium phosphate monobasic and dibasic

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • pH meter

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Photostability chamber

  • Oven

  • Water bath

Experimental Protocols

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of methanol and water). This will be the primary stock solution.

  • Working Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the same solvent. This working solution will be used for the stress studies.

Forced Degradation Studies

For each condition, a control sample (working solution stored at 5°C in the dark) should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Pipette 5 mL of the working solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 N HCl.

    • Keep the flask at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to volume with the solvent.

  • Basic Hydrolysis:

    • Pipette 5 mL of the working solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 N NaOH.

    • Keep the flask at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to volume with the solvent.

  • Neutral Hydrolysis:

    • Pipette 5 mL of the working solution into a 10 mL volumetric flask.

    • Add 1 mL of purified water.

    • Keep the flask at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute to volume with the solvent.

  • Pipette 5 mL of the working solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • After incubation, dilute to volume with the solvent.

  • Expose a thin layer of the working solution in a shallow, transparent dish to a light source in a photostability chamber. The exposure should be equivalent to not less than 1.2 million lux hours and 200 watt hours per square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After exposure, prepare the sample for analysis.

  • Pipette 5 mL of the working solution into a 10 mL volumetric flask.

  • Place the flask in an oven maintained at 80°C for 48 hours.

  • A control sample should be stored at 5°C.

  • After incubation, cool the solution to room temperature and dilute to volume with the solvent.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). A similar method has been used for the analysis of 3,5-Dibromo-4-hydroxybenzoic acid.[2]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound. This should be determined by scanning the UV spectrum of a standard solution.

  • Injection Volume: 20 µL.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradation Products
Control -510000
Acidic (0.1 N HCl) 2460
Basic (0.1 N NaOH) 2460
Neutral (Water) 2460
**Oxidative (3% H₂O₂) **24Room Temp
Photolytic (As per ICH Q1B)Room Temp
Thermal 4880

Note: The percentage assay and total degradation should be calculated based on the peak areas from the HPLC analysis.

Visualizations

Experimental Workflow

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (100 µg/mL) Stock->Working Acid Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) Working->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C, 24h) Working->Base Neutral Neutral Hydrolysis (Water, 60°C, 24h) Working->Neutral Oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) Working->Oxidative Photo Photolytic Degradation (ICH Q1B) Working->Photo Thermal Thermal Degradation (80°C, 48h) Working->Thermal HPLC HPLC Analysis (RP-C18, UV Detection) Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Signaling Pathway

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Decarboxylation Decarboxylation Product Parent->Decarboxylation Heat, Acid/Base Esterification Ester Product (if alcohol present) Parent->Esterification Acid/Base + Solvent Oxidized Oxidized Products (e.g., Quinones) Parent->Oxidized H₂O₂ Photo_degradant Photodegradation Products Parent->Photo_degradant Light

Caption: Potential degradation pathways for this compound.

Discussion

The stability of phenolic compounds like this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3] Generally, phenolic compounds are more stable in acidic conditions.[3] Degradation of benzoic acid derivatives can occur through mechanisms like decarboxylation, especially at elevated temperatures.[4][5]

The proposed HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The peak purity of the parent compound should be assessed using a PDA detector to confirm that the chromatographic peak is not co-eluting with any degradation products.

Conclusion

This application note provides a comprehensive protocol for evaluating the stability of this compound in solution. The forced degradation studies outlined will help in identifying the potential degradation pathways and in the development of a stability-indicating analytical method. The data generated from these studies are essential for defining appropriate storage conditions and shelf-life for formulations containing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the synthesis of this compound via bromination of 3,5-dihydroxybenzoic acid?

A1: The most frequently encountered byproducts are related to over-bromination and decomposition. These include:

  • Di-brominated products: Such as 2,4-Dibromo-3,5-dihydroxybenzoic acid or other isomeric di-bromo compounds. The starting material, 3,5-dihydroxybenzoic acid, has multiple activated positions on the aromatic ring, making it susceptible to further electrophilic substitution.

  • Tar-like substances: The formation of complex, high-molecular-weight impurities, often described as "tar," can occur, particularly when using acetic acid as a solvent.[1]

  • Decarboxylated byproducts: Although less commonly reported under typical bromination conditions, elevated temperatures can potentially lead to the loss of the carboxylic acid group, forming brominated resorcinol derivatives.

Q2: My reaction has produced a significant amount of a dark, tarry substance. What is the likely cause and how can I prevent it?

A2: The formation of tar is a known issue in the bromination of dihydroxybenzoic acids, especially when conducted in acetic acid.[1] This is likely due to oxidative side reactions and polymerization of the electron-rich aromatic ring under the reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: Consider using an aqueous mineral acid (e.g., hydrochloric acid) as the solvent instead of glacial acetic acid. A patent for this synthesis suggests this can mitigate tar formation.[1]

  • Temperature Control: Maintain strict control over the reaction temperature. Exothermic reactions can lead to localized heating, which can promote side reactions.

  • Controlled Bromine Addition: Add the bromine solution slowly and at a steady rate to prevent a localized excess of the brominating agent.

Q3: I have identified a byproduct with a molecular weight corresponding to a di-brominated species. How can I minimize its formation?

A3: Formation of di-brominated byproducts occurs when the starting material reacts with more than one equivalent of bromine.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Use a precise molar equivalent of bromine to 3,5-dihydroxybenzoic acid.

  • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time to maximize the formation of the mono-brominated product and minimize over-bromination.

  • Purification: If di-brominated products are formed, they can often be separated from the desired product by recrystallization or column chromatography due to differences in polarity and solubility.

Q4: How can I purify the crude this compound to remove these byproducts?

A4: Purification of the crude product is essential to obtain high-purity this compound.

  • Recrystallization: This is a common and effective method. Solvents such as hot water or aqueous ethanol can be used. The desired product will crystallize upon cooling, leaving more soluble impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system would typically consist of a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane), often with a small amount of acetic acid to improve the peak shape of the carboxylic acid.[2]

Byproduct Summary

Byproduct TypeLikely StructureConditions Favoring FormationSuggested Prevention/Removal
Over-brominationDi-bromo-3,5-dihydroxybenzoic acid isomersExcess bromine, prolonged reaction timePrecise stoichiometry, reaction monitoring, purification by recrystallization or chromatography
Decomposition/PolymerizationTar-like substancesUse of acetic acid as solvent, high temperaturesUse of aqueous mineral acid, strict temperature control
DecarboxylationBrominated resorcinol derivativesHigh reaction or work-up temperaturesMaintain moderate temperatures throughout the synthesis and purification

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on literature procedures for the bromination of 3,5-dihydroxybenzoic acid.[1]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Aqueous mineral acid (e.g., 17.5% hydrochloric acid) or glacial acetic acid

  • Bromine

  • Ice

  • Distilled water

Procedure:

  • In a reaction vessel equipped with a stirrer, dissolve 3,5-dihydroxybenzoic acid in the chosen solvent (aqueous mineral acid or glacial acetic acid).

  • Heat the mixture to the desired reaction temperature with stirring (e.g., reflux at approximately 104-115°C).[1]

  • Slowly add the required amount of elemental bromine to the reaction mixture over a period of time (e.g., 1.5-3 hours).[1]

  • After the addition is complete, continue stirring the mixture at the reaction temperature for a few hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the isolated solid product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like hot water or aqueous ethanol.

Synthesis and Byproduct Formation Pathway

Synthesis_Byproducts start 3,5-Dihydroxybenzoic Acid product This compound start->product + Br2 (Controlled) dibromo Di-bromo Byproducts start->dibromo + Excess Br2 tar Tar/Polymeric Byproducts start->tar High Temp / Acetic Acid

Caption: Synthesis of this compound and potential side reactions.

References

troubleshooting guide for the bromination of dihydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of dihydroxybenzoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My bromination reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the bromination of dihydroxybenzoic acids can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the bromine has been added in the correct stoichiometric amount, typically 1.0 to 1.1 equivalents for monobromination.[1] The reaction time and temperature might also need optimization. For instance, the bromination of 2,4-dihydroxybenzoic acid is typically stirred for about an hour at 30-35°C.[2]

Another significant cause of low yield is the loss of product during workup and purification. Dihydroxybenzoic acids and their brominated derivatives can have some solubility in water, so minimizing the volume of aqueous washes is advisable. When recrystallizing, ensure the solution is fully saturated and cooled sufficiently to maximize crystal precipitation.

Finally, side reactions can consume your starting material and reduce the yield of the desired product. The formation of multiple bromination products or degradation of the starting material can occur if the reaction conditions are not well-controlled.

Q2: I am observing the formation of multiple brominated products (e.g., dibromo- and tribromo- species) instead of the desired monobrominated product. How can I improve the selectivity?

A2: The high activation of the aromatic ring by two hydroxyl groups makes dihydroxybenzoic acids very susceptible to multiple brominations.[3] To enhance selectivity for monobromination, several strategies can be employed:

  • Control Stoichiometry: Carefully control the amount of bromine used. A slight excess may be needed to drive the reaction to completion, but a large excess will favor multiple substitutions. Using 1.0 to 1.1 molar equivalents of bromine is a good starting point for monobromination.[1]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the overall reactivity of the system.[4] For example, maintaining a temperature of 30-35°C is recommended for the monobromination of 2,4-dihydroxybenzoic acid.[2]

  • Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Glacial acetic acid is a common solvent that can help to moderate the reaction.[2][5] Less polar solvents may further reduce the rate of reaction and improve selectivity.

  • Brominating Agent: While elemental bromine is commonly used, other brominating agents like N-bromosuccinimide (NBS) might offer better control and selectivity in some cases.[6]

Q3: My product is difficult to purify, and I have a mixture of brominated isomers. What purification strategies can I use?

A3: The separation of brominated dihydroxybenzoic acid isomers can be challenging due to their similar physical properties. Recrystallization is the most common purification method.[2] The choice of solvent is critical and may require some experimentation. A mixture of solvents, such as ethanol-water, can sometimes provide better separation than a single solvent.

If recrystallization is ineffective, column chromatography can be a powerful tool for separating isomers. However, the acidic nature of the compounds may require careful selection of the stationary and mobile phases.

For analytical purposes and for identifying the components of your mixture, High-Performance Liquid Chromatography (HPLC) is an excellent technique. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be particularly effective for separating isomers of dihydroxybenzoic acids.[7]

Q4: I am concerned about the regioselectivity of the bromination. How do the positions of the hydroxyl and carboxyl groups influence where the bromine atom adds?

A4: The regioselectivity of electrophilic aromatic substitution on dihydroxybenzoic acids is primarily governed by the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[5]

In general, the powerful activating effect of the two hydroxyl groups will dominate the directing effect. Bromination will occur at the positions that are ortho and para to the hydroxyl groups and are most activated. For example, in 2,4-dihydroxybenzoic acid, the position most activated by both hydroxyl groups is position 5, leading to the formation of 5-bromo-2,4-dihydroxybenzoic acid.[2] In 3,5-dihydroxybenzoic acid, the positions ortho to both hydroxyl groups are 2, 4, and 6. Position 4 is also para to one of the hydroxyls, making it a likely site for bromination.

Steric hindrance can also play a role in determining the final product distribution. If a highly activated position is sterically hindered, substitution may occur at a less hindered, but still activated, position.

Quantitative Data on Bromination of Dihydroxybenzoic Acids

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeProductYield (%)Reference
2,4-Dihydroxybenzoic AcidBr₂Glacial Acetic Acid30-35~1 hour5-Bromo-2,4-dihydroxybenzoic acid57-63[2]
3,5-Dihydroxybenzoic AcidBr₂Glacial Acetic Acid115 (reflux)4 hours4-Bromo-3,5-dihydroxybenzoic acid78[1]
3,5-Dihydroxybenzoic AcidBr₂ / H₂O₂Aqueous Mineral Acid107 (reflux)4 hoursThis compound92.4[1]

Detailed Experimental Protocol: Bromination of 2,4-Dihydroxybenzoic Acid

This protocol is adapted from a reliable procedure for the synthesis of 5-bromo-2,4-dihydroxybenzoic acid.[2]

Materials:

  • 2,4-Dihydroxybenzoic acid

  • Bromine

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask with a mechanical stirrer and dropping funnel

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Beakers

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a 1-liter round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine 46.2 g (0.3 moles) of 2,4-dihydroxybenzoic acid and 350 mL of glacial acetic acid.

  • Heating and Cooling: Gently warm the mixture to approximately 45°C with stirring until the solid dissolves completely. Then, allow the solution to cool to 35°C.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 48 g (0.3 moles) of bromine in 240 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Addition of Bromine: Slowly add the bromine solution to the stirred solution of dihydroxybenzoic acid through the dropping funnel over a period of about one hour. Maintain the reaction temperature between 30-35°C during the addition. An external cooling bath (e.g., a water bath) may be necessary to control the temperature.

  • Precipitation of the Product: Once the bromine addition is complete, pour the reaction mixture into 5 liters of cold water with vigorous stirring.

  • Crystallization: Cool the aqueous mixture in an ice bath to 0-5°C and allow it to stand for several hours to ensure complete crystallization of the product.

  • Isolation of Crude Product: Collect the fine, white crystals of 5-bromo-2,4-dihydroxybenzoic acid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with approximately 500 mL of cold water to remove any residual acetic acid and inorganic byproducts.

  • Drying: Air-dry the crude product at room temperature. The expected yield of the crude product is between 55-60 g.

  • Purification (Recrystallization): For further purification, dissolve the crude product in 1.5 liters of boiling water. Reflux the solution for one hour. This step helps to convert any dibrominated impurity into a more soluble form.[2]

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Final Crystallization: Cool the filtrate in an ice bath to induce crystallization of the purified product.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water (approximately 100 mL), and air-dry. The expected yield of the pure, colorless 5-bromo-2,4-dihydroxybenzoic acid is 40-44 g (57-63% of the theoretical amount).[2]

Visual Guides

Troubleshooting_Bromination Start Problem Observed LowYield Low Yield Start->LowYield MultipleProducts Multiple Products (Poor Selectivity) Start->MultipleProducts PurificationIssues Purification Difficulties Start->PurificationIssues IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Cause ProductLoss Product Loss During Workup LowYield->ProductLoss Cause SideReactions Side Reactions (e.g., Decarboxylation) LowYield->SideReactions Cause ExcessBromine Excess Bromine MultipleProducts->ExcessBromine Cause HighTemp High Reaction Temperature MultipleProducts->HighTemp Cause HighReactivity High Substrate Reactivity MultipleProducts->HighReactivity Cause IsomerFormation Formation of Isomers PurificationIssues->IsomerFormation Cause SimilarSolubility Similar Solubilities of Products PurificationIssues->SimilarSolubility Cause OptimizeConditions Optimize Reaction Time/Temp IncompleteReaction->OptimizeConditions Solution CarefulWorkup Careful Workup & Minimal Washes ProductLoss->CarefulWorkup Solution ControlTempSolvent Control Temp & Solvent Choice SideReactions->ControlTempSolvent Solution ControlStoichiometry Precise Stoichiometry (1.0-1.1 eq Br2) ExcessBromine->ControlStoichiometry Solution LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Solution MilderReagent Use Milder Brominating Agent (e.g., NBS) HighReactivity->MilderReagent Solution Recrystallization Optimize Recrystallization Solvent IsomerFormation->Recrystallization Solution HPLC HPLC for Analysis/Separation IsomerFormation->HPLC Solution Chromatography Column Chromatography SimilarSolubility->Chromatography Solution Experimental_Workflow Start Start: Reactant Preparation DissolveDHBA 1. Dissolve Dihydroxybenzoic Acid in Glacial Acetic Acid Start->DissolveDHBA PrepareBr2 2. Prepare Bromine Solution in Glacial Acetic Acid Start->PrepareBr2 Reaction 3. Slow Addition of Bromine at Controlled Temperature DissolveDHBA->Reaction PrepareBr2->Reaction Precipitation 4. Quench in Cold Water to Precipitate Product Reaction->Precipitation Isolation 5. Isolate Crude Product by Vacuum Filtration Precipitation->Isolation Washing 6. Wash with Cold Water Isolation->Washing Drying_Crude 7. Air-Dry Crude Product Washing->Drying_Crude Purification 8. Recrystallization from Boiling Water Drying_Crude->Purification Isolation_Pure 9. Isolate Pure Product by Vacuum Filtration Purification->Isolation_Pure Drying_Pure 10. Dry Pure Product Isolation_Pure->Drying_Pure Analysis 11. Characterization (e.g., m.p., HPLC) Drying_Pure->Analysis End End: Purified Product Analysis->End

References

Technical Support Center: Optimizing Recrystallization of 4-Bromo-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 4-Bromo-3,5-dihydroxybenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. While specific quantitative solubility data for this compound is limited, based on its structure (a polar phenolic acid) and data for similar compounds, suitable solvent systems include:

  • Methanol: this compound is known to be soluble in methanol.[1] Methanol can be a good starting point for recrystallization, potentially in a solvent/anti-solvent system.

  • Water: A recrystallization protocol for the structurally similar 2,4-dihydroxy-5-bromobenzoic acid utilizes boiling water, suggesting that water could be an effective solvent for this compound as well.

  • Ethanol/Water or Acetic Acid/Water Mixtures: For substituted benzoic acids, mixtures of an alcohol (like ethanol) or acetic acid with water are often effective. The compound is dissolved in a minimal amount of the hot primary solvent (e.g., ethanol), and then hot water is added as an anti-solvent until the solution becomes slightly cloudy.

A systematic solvent screening is the most effective way to determine the optimal solvent or solvent system for your specific sample.

Q2: What are the common impurities in crude this compound?

A2: Common impurities may include unreacted starting materials (e.g., 3,5-dihydroxybenzoic acid), byproducts from the bromination reaction (such as dibrominated or other isomeric products), and residual solvents from the synthesis (e.g., glacial acetic acid).

Q3: My purified product yield is low. What are the potential causes?

A3: Low recovery after recrystallization can stem from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor, even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient duration or to a low enough temperature to maximize crystal formation.

  • Washing with a solvent at room temperature: The washing solvent should always be ice-cold to minimize the dissolution of your purified crystals.

Q4: The crude material "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there is a high concentration of impurities. To address this:

  • Select a lower boiling point solvent.

  • Use a larger volume of solvent: This can sometimes prevent the oiling out phenomenon.

  • Attempt a pre-purification step: If impurities are the cause, consider a preliminary purification method like column chromatography before recrystallization.

  • Induce crystallization: Add a seed crystal of pure this compound to the cooled solution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.Try a different, more polar solvent. Based on its structure, polar solvents like alcohols or water are good candidates.
Insufficient solvent was used.Add more hot solvent in small increments until the solid dissolves.
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.
The cooling process is too slow.Once the solution has reached room temperature, place it in an ice bath to promote crystallization.
Crystals form too quickly. The solution is too concentrated.Reheat the solution and add a small amount of additional hot solvent to achieve a less saturated solution.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored impurities remain in the final product. The chosen solvent does not effectively separate the colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.
The impurities have similar solubility to the product.Consider a different purification technique, such as column chromatography, or try a different recrystallization solvent.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Methodology:

  • Place a small amount (e.g., 10-20 mg) of crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once the solid is dissolved, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature and in the cold, but high solubility when hot, and will produce a good yield of crystals upon cooling.

  • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool.

Qualitative Solubility Data

The following table provides an estimated qualitative solubility profile for this compound based on its chemical structure and the behavior of similar compounds. This should be confirmed experimentally using the solvent screening protocol.

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperaturePotential as Recrystallization Solvent
WaterSparingly SolubleSolubleGood, especially for a single-solvent system.
MethanolSolubleVery SolubleLikely too soluble for a single-solvent system, but could be a good primary solvent in a mixed-solvent system.
EthanolModerately SolubleVery SolubleSimilar to methanol; could be used in a mixed-solvent system with water.
IsopropanolSparingly SolubleSolublePotentially a good single or mixed-solvent system component.
AcetoneModerately SolubleVery SolubleMay be too soluble at room temperature for high recovery.
Ethyl AcetateSparingly SolubleSolubleCould be a suitable solvent.
TolueneInsolubleSparingly SolubleLikely a poor solvent for this polar compound.
Hexane/HeptaneInsolubleInsolubleGood as an anti-solvent in a mixed-solvent system with a more polar primary solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Solvent Selection cluster_recrystallization Recrystallization cluster_isolation Isolation & Drying crude_product Crude 4-Bromo-3,5- dihydroxybenzoic acid solvent_screening Perform Solvent Screening (Protocol 1) crude_product->solvent_screening select_solvent Select Optimal Solvent or Solvent System solvent_screening->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry Pure Product Pure Product dry->Pure Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_purity Purity Problems start Recrystallization Issue Encountered no_dissolve Compound not dissolving? start->no_dissolve oiling_out Oiling out? start->oiling_out no_crystals No crystals forming? start->no_crystals low_yield Low yield? start->low_yield colored_product Colored product? start->colored_product sol_action1 Solution no_dissolve->sol_action1 Try different solvent or more solvent sol_action2 Solution oiling_out->sol_action2 Lower boiling point solvent or more solvent sol_action3 Solution no_crystals->sol_action3 Concentrate solution or induce crystallization sol_action4 Solution low_yield->sol_action4 Use less solvent or ensure complete cooling sol_action5 Solution colored_product->sol_action5 Use activated charcoal or change solvent

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Purification of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of halogenated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of halogenated benzoic acids.

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point. Rapid cooling can also contribute to this issue.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If the problem persists, consider adding a small amount of a solvent in which the compound is more soluble to the hot mixture before cooling.

Problem: No crystals form after the solution has cooled.

  • Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.[1]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystallization.[1][2]

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again.[1]

    • Cooling: If cooling to room temperature is insufficient, try using an ice bath to further decrease the compound's solubility.[1]

Problem: Low recovery of the purified compound.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.

  • Troubleshooting Steps:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[1]

Problem: The purified crystals are colored.

  • Possible Cause: Presence of colored impurities from the synthesis, such as tar-like byproducts.[3]

  • Troubleshooting Steps:

    • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3] Be sure to use hot gravity filtration to remove the charcoal.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying halogenated benzoic acids?

A1: The primary challenges include:

  • Separation of Isomers: Positional isomers (ortho, meta, para) often have very similar physical properties, making them difficult to separate by standard techniques like recrystallization.

  • Removal of Synthetic Impurities: Crude products can be contaminated with unreacted starting materials, byproducts from side-reactions (e.g., di-halogenated species), and residual catalysts.

  • Recrystallization Difficulties: Issues such as "oiling out," poor crystal formation, and low yield are common.[1]

  • Solvent Selection: Choosing an appropriate solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is crucial for successful recrystallization.

Q2: How do I choose the best purification method for my halogenated benzoic acid?

A2: The choice of method depends on the nature of the impurities and the scale of the purification.

  • Recrystallization: This is the most common and often the first method to try for solid compounds, especially for removing small amounts of impurities with different solubility profiles.[4]

  • Acid-Base Extraction: This technique is very effective for separating acidic halogenated benzoic acids from neutral or basic impurities. The acid is converted to its water-soluble salt with a base, allowing it to be separated from non-acidic compounds that remain in an organic solvent.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities, including positional isomers that are difficult to separate by other means.

  • Sublimation: For volatile solids, vacuum sublimation can be a highly effective method for obtaining very pure material, as it separates the product from non-volatile impurities.[3]

Q3: How can I separate positional isomers of a halogenated benzoic acid?

A3: Separating positional isomers can be challenging due to their similar physical properties.

  • Chromatography: Techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC) are often the most effective methods. The choice of stationary and mobile phases is critical for achieving good separation.

  • Fractional Crystallization: This involves a series of sequential recrystallizations and can sometimes be used to enrich one isomer over another, although it can be a tedious process.

  • Chemical Methods: In some cases, differences in the reactivity of the isomers can be exploited. For example, the acidity of ortho-substituted benzoic acids is often significantly different from their meta and para counterparts due to the "ortho-effect," which can sometimes be used to facilitate separation.

Q4: What analytical techniques can I use to assess the purity of my final product?

A4: Several techniques can be used to determine the purity of your purified halogenated benzoic acid:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity by separating the main compound from any impurities. The purity is often reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect the presence of impurities.

Data Presentation

Table 1: pKa Values of Selected Halogenated Benzoic Acids

The acidity of benzoic acids is influenced by the nature and position of the halogen substituent. This can be a critical factor in purification methods involving acid-base chemistry.

Compoundo-isomer pKam-isomer pKap-isomer pKa
Fluorobenzoic Acid3.273.864.14
Chlorobenzoic Acid2.943.833.98
Bromobenzoic Acid2.853.813.97
Iodobenzoic Acid2.863.854.00
Benzoic Acid4.204.204.20
Data sourced from multiple chemistry databases and literature sources.
Table 2: Qualitative Solubility of Halogenated Benzoic Acids in Common Solvents

This table provides a general guide to the solubility of some halogenated benzoic acids. "Soluble" indicates that a significant amount dissolves, "sparingly soluble" means only a small amount dissolves, and "insoluble" indicates negligible dissolution at room temperature unless otherwise specified.

CompoundWaterEthanolMethanolDiethyl EtherDichloromethaneToluene
2-Fluorobenzoic AcidSparinglySolubleSolubleSolubleSolubleSparingly
2-Chlorobenzoic AcidVery slightly solubleSolubleSolubleSolubleSolubleSparingly
4-Chlorobenzoic AcidVery slightly solubleSolubleFreely solubleFreely solubleSparinglyInsoluble
4-Bromobenzoic AcidSlightly soluble (hot)SolubleSolubleSlightly solubleImplied SolubleSparingly
3-Iodobenzoic AcidSparinglySolubleSolubleSolubleSolubleSparingly
Data compiled from various chemical suppliers and literature.[1][5][6][7][8][9]

Experimental Protocols

Protocol 1: Recrystallization of a Halogenated Benzoic Acid (e.g., 2-Chlorobenzoic Acid)
  • Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point. The goal is to find a solvent system where the compound is soluble when hot but insoluble when cold.

  • Dissolution: Place the crude 2-chlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature.

  • Heating: Gently heat the solution on a hot plate. Add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a preheated funnel and receiving flask to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture containing the halogenated benzoic acid in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas. The halogenated benzoic acid will react with the bicarbonate to form its sodium salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic compound has been removed. Combine the aqueous extracts.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper). The halogenated benzoic acid will precipitate out as a solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry.

Protocol 3: Flash Column Chromatography
  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of halogenated benzoic acids.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to settle into a packed bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, the "dry loading" method can be used: dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and then add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified halogenated benzoic acid.

Visualizations

Purification_Workflow start Crude Halogenated Benzoic Acid method_selection Select Purification Method start->method_selection recrystallization Recrystallization method_selection->recrystallization Solid with few impurities acid_base Acid-Base Extraction method_selection->acid_base Neutral/basic impurities chromatography Column Chromatography method_selection->chromatography Isomers or similar polarity impurities purity_check Assess Purity (TLC, MP, HPLC) recrystallization->purity_check acid_base->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Acceptable further_purification Further Purification Needed purity_check->further_purification Purity Not Acceptable further_purification->method_selection

Caption: A general workflow for the purification of halogenated benzoic acids.

Recrystallization_Troubleshooting start Cooled Solution q1 Crystals Formed? start->q1 oiling_out Compound Oiled Out? q1->oiling_out No crystals_ok Collect Crystals q1->crystals_ok Yes no_crystals No Crystals oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization concentrate_solution Concentrate Solution (Evaporate some solvent) no_crystals->concentrate_solution reheat_add_solvent->start induce_crystallization->start concentrate_solution->start

Caption: A decision tree for troubleshooting common recrystallization problems.

References

preventing the formation of impurities in 4-Bromo-3,5-dihydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid. Our aim is to help you prevent the formation of impurities and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic bromination of 3,5-dihydroxybenzoic acid. This reaction typically employs elemental bromine (Br₂) as the brominating agent in a suitable solvent, such as glacial acetic acid or an aqueous mineral acid. The two hydroxyl groups on the aromatic ring are strong activating groups, facilitating the substitution of a bromine atom.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The primary impurities encountered during the synthesis of this compound can be categorized as follows:

  • Over-brominated Products: Due to the highly activated nature of the 3,5-dihydroxybenzoic acid ring system, the addition of more than one bromine atom is a common side reaction. The most likely over-brominated impurities are 2,4-Dibromo-3,5-dihydroxybenzoic acid and 2,6-Dibromo-3,5-dihydroxybenzoic acid.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting material, 3,5-dihydroxybenzoic acid, in your final product.

  • Decarboxylation Products: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, decarboxylation of the benzoic acid can occur, leading to the formation of brominated resorcinol derivatives.

  • Tar-like Substances: The formation of dark, tarry materials is a known issue in the bromination of phenolic compounds. These are often complex mixtures of oxidized and polymerized products and can be challenging to remove.

Q3: How can I monitor the progress of the reaction to avoid the formation of impurities?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of the starting material and, if available, the product, you can track the consumption of the starting material and the formation of the desired product. High-performance liquid chromatography (HPLC) provides a more quantitative analysis and can be used to detect the formation of impurities in real-time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC until the starting material is consumed.- Ensure the bromine solution is added at a steady rate to maintain an adequate concentration for the reaction to proceed.
Sub-optimal Temperature - If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious as higher temperatures can promote the formation of byproducts. A typical temperature range is room temperature to 50°C.
Product Loss During Work-up - Ensure complete precipitation of the product from the reaction mixture. Adding the reaction mixture to cold water can facilitate this.- Optimize the extraction and washing steps to minimize loss of the product into the aqueous phase.
Problem 2: Presence of Over-brominated Impurities
Potential Cause Recommended Solution
Excess Bromine - Use a precise stoichiometric amount of bromine (1.0 to 1.05 equivalents). A slight excess may be needed to drive the reaction to completion, but a large excess will favor di- and tri-bromination.- Add the bromine solution dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations of bromine.
Prolonged Reaction Time - Once the starting material is consumed (as indicated by TLC), quench the reaction promptly to prevent further bromination.
High Reaction Temperature - Conduct the reaction at a lower temperature (e.g., room temperature) to increase selectivity for mono-bromination.
Problem 3: Formation of Tar-like Substances
Potential Cause Recommended Solution
Oxidation of the Phenolic Ring - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.- Use a high-purity, stabilized source of bromine.
Harsh Reaction Conditions - Avoid excessively high temperatures and prolonged reaction times.- Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), although this may require optimization of the reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium bisulfite (for quenching)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Prepare a solution of a stoichiometric amount of bromine in glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of 3,5-dihydroxybenzoic acid over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

experimental_workflow start Start: Dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid step1 Cool solution in an ice bath start->step1 step2 Dropwise addition of Br2 in glacial acetic acid step1->step2 step3 Reaction at room temperature (Monitor by TLC) step2->step3 step4 Precipitation in cold water step3->step4 step5 Quench excess bromine (if necessary) step4->step5 step6 Vacuum filtration and washing step5->step6 step7 Recrystallization step6->step7 end End: Pure this compound step7->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Identify Primary Issue low_yield Low Yield issue->low_yield impurities Presence of Impurities issue->impurities tar Tar Formation issue->tar cause_incomplete Incomplete Reaction? - Extend reaction time - Check stoichiometry low_yield->cause_incomplete cause_loss Loss during work-up? - Optimize precipitation - Check extraction low_yield->cause_loss cause_over_bromination Over-bromination? - Reduce Br2 equivalents - Lower temperature impurities->cause_over_bromination cause_starting_material Unreacted Starting Material? - Increase reaction time impurities->cause_starting_material cause_oxidation Oxidation? - Use inert atmosphere tar->cause_oxidation cause_harsh_conditions Harsh Conditions? - Lower temperature - Reduce reaction time tar->cause_harsh_conditions

Caption: Troubleshooting decision tree for this compound synthesis.

impurity_formation cluster_reactants Reactants cluster_products Products & Impurities start_material 3,5-Dihydroxybenzoic Acid main_product This compound start_material->main_product Desired Reaction impurity2 Unreacted Starting Material start_material->impurity2 Incomplete Reaction bromine Br2 impurity1 2,4-Dibromo-3,5-dihydroxybenzoic acid main_product->impurity1 Over-bromination (Excess Br2)

Caption: Formation pathways of the main product and key impurities.

Technical Support Center: Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the electrophilic bromination of 3,5-dihydroxybenzoic acid. This reaction is typically carried out using elemental bromine in a suitable solvent system.

Q2: What are the critical parameters influencing the yield and purity of the final product?

Several factors can significantly impact the outcome of the synthesis:

  • Stoichiometry of Bromine: The molar ratio of bromine to 3,5-dihydroxybenzoic acid is crucial. An excess can lead to over-bromination and the formation of di- and tri-brominated species, while an insufficient amount will result in incomplete conversion of the starting material. A molar equivalent of 95 to 105 mol% of bromine is often preferred to achieve a high yield.[1]

  • Reaction Solvent: The choice of solvent influences the reaction rate and product profile. Common solvents include aqueous mineral acids (like hydrochloric acid) and glacial acetic acid.[1][2]

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure complete reaction while minimizing the formation of degradation products or tars.

  • Purity of Starting Materials: The purity of 3,5-dihydroxybenzoic acid and bromine will directly affect the purity of the final product.

Q3: What are the common side products, and how can they be minimized?

The primary side products are typically over-brominated derivatives of 3,5-dihydroxybenzoic acid and tar-like substances.[1] To minimize their formation:

  • Control Bromine Stoichiometry: Use a slight excess or an equimolar amount of bromine to avoid over-bromination.

  • Controlled Addition of Bromine: Add the bromine solution dropwise or at a controlled rate to maintain a low concentration of free bromine in the reaction mixture.

  • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote tar formation.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a product standard (if available), you can determine when the starting material has been consumed.

Q5: What are the recommended purification methods for this compound?

The crude product can be purified by the following methods:

  • Recrystallization: This is a common technique to purify the solid product. Suitable solvents for recrystallization need to be determined experimentally, but ethanol or aqueous ethanol are often good starting points.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate with a small amount of acetic acid has been shown to be effective.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup. - Formation of side products (e.g., tar).[1]- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the extraction and precipitation steps to minimize product loss. - Carefully control the bromine addition and reaction temperature to reduce side product formation.
Product is a Pink or Off-White Solid - Presence of impurities or colored byproducts.- Recrystallize the product from a suitable solvent. - If necessary, treat the recrystallization solution with activated charcoal to remove colored impurities.
Formation of a Tarry Residue - Reaction temperature is too high. - Localized high concentration of bromine.- Maintain the recommended reaction temperature. - Ensure vigorous stirring during the dropwise addition of bromine.
Presence of Starting Material in the Final Product - Insufficient amount of bromine used. - Reaction time was too short.- Use a slight molar excess of bromine (e.g., 1.05 equivalents). - Extend the reaction time and monitor by TLC until the starting material is consumed.
Difficulty in Isolating the Product - Product is too soluble in the reaction mixture upon cooling.- Pour the reaction mixture into a larger volume of cold water to precipitate the product. - Cool the mixture in an ice bath to further decrease solubility.

Experimental Protocols

Protocol 1: Bromination in Aqueous Hydrochloric Acid

This protocol is adapted from a patented method for preparing this compound.[1]

Materials:

  • 3,5-dihydroxybenzoic acid

  • 17.5% (w/w) Aqueous Hydrochloric Acid

  • Bromine

  • 35% (w/w) Aqueous Hydrogen Peroxide (optional, for in-situ bromine generation)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add 308 g of 3,5-dihydroxybenzoic acid to 924 g of 17.5% aqueous hydrochloric acid.

  • Heat the mixture to 104°C with stirring.

  • Over a period of 1.5 hours, meter in 192 g of bromine.

  • (Optional) Immediately following the bromine addition, meter in 78 g of 35% aqueous hydrogen peroxide solution over 2 hours at the same temperature.

  • After the additions are complete, continue stirring at reflux (approximately 107°C) for an additional 4 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated powder by suction filtration.

  • Dry the collected solid to obtain the crude product.

Protocol 2: Bromination in Glacial Acetic Acid

This protocol provides an alternative solvent system for the bromination reaction.[1]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine 50 g of 3,5-dihydroxybenzoic acid and 180 ml of glacial acetic acid.

  • Heat the mixture to reflux (approximately 115°C) with stirring.

  • Slowly meter in 54.0 g of bromine over a period of 3 hours.

  • After the addition is complete, continue stirring at reflux (approximately 111°C) for an additional hour.

  • Cool the mixture to 10°C.

  • Filter the product by suction and dry the isolated solid in vacuo.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Parameter Method 1 (Aqueous HCl) [1]Method 2 (Glacial Acetic Acid) [1]
Starting Material 3,5-dihydroxybenzoic acid3,5-dihydroxybenzoic acid
Brominating Agent Bromine (and optional H₂O₂)Bromine
Solvent 17.5% Aqueous HClGlacial Acetic Acid
Reaction Temperature 104°C to Reflux (~107°C)Reflux (111-115°C)
Reaction Time ~7.5 hours4 hours
Reported Yield Not explicitly stated for this example78.0%
Reported Purity Not explicitly stated for this example84.1%

Visualizations

Synthesis_Workflow Start Starting Materials (3,5-dihydroxybenzoic acid, Bromine, Solvent) Reaction Bromination Reaction (Heating and Stirring) Start->Reaction Quenching Reaction Quenching (Cooling/Precipitation) Reaction->Quenching Filtration Isolation (Vacuum Filtration) Quenching->Filtration Drying Drying Filtration->Drying Crude Crude Product Drying->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Pure 4-Bromo-3,5- dihydroxybenzoic acid Purification->Pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product Cause1 Incomplete Reaction? Problem->Cause1 Check Cause2 Side Product Formation? Problem->Cause2 Check Cause3 Loss During Workup? Problem->Cause3 Check Solution1 Increase Reaction Time/ Monitor with TLC Cause1->Solution1 Yes Solution2 Control Temperature and Bromine Addition Rate Cause2->Solution2 Yes Solution3 Optimize Precipitation and Filtration Steps Cause3->Solution3 Yes

Caption: A logical troubleshooting guide for common synthesis issues.

References

resolving issues with 4-Bromo-3,5-dihydroxybenzoic acid solubility for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with 4-Bromo-3,5-dihydroxybenzoic acid for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical for bioassays?

This compound is a chemical compound with the formula C₇H₅BrO₄[1][2]. It is often used as a building block in the synthesis of pharmaceuticals and agrochemicals[1]. For bioassays, achieving proper dissolution is crucial. The compound must be fully dissolved in a biocompatible solvent system to ensure accurate and reproducible experimental results, as undissolved particles can lead to inconsistent dosing and interfere with assay measurements.

Q2: What are the recommended starting solvents for dissolving this compound?

Based on its structure as a phenolic acid, polar organic solvents are the recommended starting point.

  • Dimethyl Sulfoxide (DMSO): This is the most common primary solvent for dissolving compounds for bioassays.

  • Ethanol or Methanol: These alcohols are also effective solvents for many phenolic compounds[3][4].

It is always advisable to start with a small amount of the compound to test its solubility before preparing a large stock solution.

Q3: My compound will not dissolve in my aqueous assay buffer. What should I do?

This compound is sparingly soluble in water[1]. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like 100% DMSO and then dilute this stock solution into your aqueous assay buffer. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity in the bioassay.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

As a benzoic acid derivative, this compound is a weak acid. Its solubility in aqueous media is highly pH-dependent[5].

  • Low pH (Acidic): In acidic conditions, the carboxylic acid and hydroxyl groups remain protonated, making the molecule less polar and thus less soluble in water.

  • High pH (Basic): As the pH increases, the carboxylic acid and hydroxyl groups are deprotonated, forming a more polar salt that is significantly more soluble in water[6][7]. Adjusting the pH of the buffer to a more basic level can be an effective strategy to increase solubility, provided the pH is compatible with your bioassay.

Q5: What is the maximum concentration of DMSO acceptable in my cell-based assay?

The tolerance of cell lines to DMSO varies significantly. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive cell lines may show effects at concentrations as low as 0.1%. It is critical to perform a vehicle control experiment, where cells are treated with the highest concentration of the solvent (e.g., DMSO in media) used in the experiment to assess any potential solvent-induced effects.

Q6: My compound dissolved in DMSO, but precipitated when I diluted it into my aqueous buffer. What can I do?

This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the organic stock solvent.

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in the assay.

  • Increase Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions.

  • Vortex While Diluting: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Use a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80) to the assay buffer can help maintain solubility. This must be validated for compatibility with your specific assay.

Physicochemical & Solubility Data

The following tables summarize the key properties of this compound. Quantitative solubility data in a wide range of solvents is limited in the literature, necessitating experimental determination for specific applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16534-12-6[1][2][8]
Molecular Formula C₇H₅BrO₄[1][2]
Molecular Weight 233.02 g/mol [8][9]
Appearance White to off-white or cream powder[1]
Melting Point 274-276 °C[10]
XLogP3 1.7[9]

Table 2: Solubility Profile of this compound

SolventSolubilityRemarksReference
Water Sparingly SolubleSolubility is pH-dependent.[1]
DMSO SolubleRecommended as a primary solvent for stock solutions.[11]
Methanol Slightly SolubleCan be used as a primary solvent.[11]
Ethanol SolublePhenolic compounds generally show good solubility in ethanol.[3][4]

*Note: Reference pertains to the structurally similar compound 3,5-Dibromo-4-hydroxybenzoic acid; solubility should be experimentally verified for this compound.

Troubleshooting & Experimental Workflows

The following diagrams illustrate logical troubleshooting steps for solubility issues and a standard workflow for preparing stock solutions.

G start Compound Insoluble in Assay Buffer? step1 Prepare concentrated stock in 100% DMSO or Ethanol start->step1 check1 Does it dissolve? step1->check1 step2 Try gentle warming (37°C) or sonication check1->step2 No end_success Proceed with serial dilution into final assay buffer. Run vehicle controls. check1->end_success Yes check2 Does it dissolve? step2->check2 step3 For aqueous solutions, consider pH adjustment (increase pH) check2->step3 No check2->end_success Yes check3 Is this compatible with the assay? step3->check3 end_fail Compound may be unsuitable for this assay/solvent system. Consider derivatization or salt formation. check3->end_fail No check3->end_success Yes

Caption: Troubleshooting workflow for solubility issues.

G n1 1. Accurately weigh This compound n2 2. Add primary solvent (e.g., 100% DMSO) to desired stock concentration n1->n2 n3 3. Vortex and/or sonicate until fully dissolved n2->n3 n4 4. (Optional) Sterile filter stock solution (0.22 µm PTFE filter) n3->n4 n5 5. Perform serial dilutions in assay medium to reach final working concentration n4->n5 n6 6. Prepare vehicle control (same solvent concentration, no compound) n5->n6

Caption: Experimental workflow for stock solution preparation.

Experimental Protocols

Protocol 1: Solubility Determination by the Isothermal Shake-Flask Method

This protocol allows for the quantitative determination of a compound's solubility in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest (e.g., PBS pH 7.4, Ethanol, etc.)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The visible presence of undissolved solid is necessary to ensure saturation.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached. It is recommended to test samples at multiple time points (e.g., 24h and 48h) to confirm the concentration is no longer changing.

  • Sample Separation: Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes and collect the supernatant.

  • Quantification: Accurately dilute the clear, filtered sample with the solvent to a concentration that falls within the linear range of your analytical method. Measure the concentration using a pre-validated HPLC or UV-Vis spectroscopy method.

  • Calculation: Calculate the original solubility in units such as mg/mL or mM based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for preparing a high-concentration stock solution for use in bioassays.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 233.02 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, you will need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 233.02 g/mol x 1000 mg/g = 2.33 mg

  • Weighing: Accurately weigh out 2.33 mg of this compound and place it into a clean vial.

  • Dissolution: Add 1 mL of DMSO to the vial.

  • Mixing: Cap the vial securely and vortex vigorously. If the compound does not dissolve completely, place the vial in a bath sonicator for 5-10 minutes or until the solid is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

References

strategies to minimize side reactions in the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the electrophilic bromination of 3,5-dihydroxybenzoic acid. This reaction typically employs elemental bromine as the brominating agent in a suitable solvent.

Q2: What are the primary side reactions to be aware of during the synthesis?

The main side reactions include:

  • Polybromination: The high activation of the aromatic ring by the two hydroxyl groups can lead to the formation of di- and tri-brominated byproducts.

  • Decarboxylation: The starting material and brominated products can undergo decarboxylation, especially at elevated temperatures, to form brominated resorcinol derivatives.[1]

  • Tar Formation: Under certain conditions, undesirable tar-like substances can be produced, which can complicate purification and reduce yield.[2]

Q3: My final product has a pink or reddish hue. What is the cause and how can I remove it?

A pink or reddish discoloration in phenolic compounds is often due to the formation of quinone-type structures from the over-oxidation of the phenolic groups.[3][4] This can be exacerbated by exposure to air (oxidation) or the presence of certain impurities. To remove the discoloration, recrystallization from a suitable solvent system, potentially with the addition of a small amount of a reducing agent like sodium bisulfite, can be effective.

Q4: How can I purify the crude this compound?

Common purification methods include:

  • Recrystallization: An ethanol/water or acetic acid/water mixture is often effective. The crude product should be dissolved in the minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.[5]

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by dissolving the crude product in an organic solvent and extracting it into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer can then be separated, acidified to precipitate the pure product, which is then collected by filtration.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Excessive side product formation (polybromination, decarboxylation). - Product loss during workup and purification.- Optimize Reaction Time and Temperature: Monitor the reaction by TLC to ensure completion. Avoid excessively high temperatures to minimize decarboxylation. - Control Stoichiometry: Use a precise molar equivalent of bromine (or a slight excess) to minimize polybromination.[2] - Choice of Solvent: The use of aqueous mineral acid as a solvent has been shown to improve yield compared to acetic acid or water alone.[2] - Careful Purification: Minimize the amount of solvent used for recrystallization to avoid product loss. Ensure complete precipitation during acid-base extraction by adjusting the pH appropriately.
Formation of Multiple Products (observed by TLC/NMR) - Polybromination: The highly activated ring is susceptible to further bromination. - Decarboxylation: Elevated temperatures can lead to the loss of the carboxylic acid group.- Control Bromine Addition: Add the bromine solution slowly and at a controlled temperature to prevent localized high concentrations. - Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-brominated product, though it may require a longer reaction time.
Product is a Tar-like or Oily Substance - The reaction may have been run at too high a temperature. - The presence of significant impurities can lower the melting point of the product mixture.- Optimize Temperature: Refer to the experimental protocols for recommended temperature ranges. - Purification: Attempt to isolate the product via acid-base extraction, which can be more effective than recrystallization for oily products. Column chromatography may be necessary in difficult cases.
Product Fails to Crystallize ("oils out") - The melting point of the crude product is lower than the boiling point of the chosen recrystallization solvent. - High levels of impurities are present.- Change Solvent System: Select a solvent with a lower boiling point or use a solvent mixture (e.g., ethanol/water). - Seed Crystals: Add a small crystal of pure product to the cooled solution to induce crystallization. - Pre-purification: Use acid-base extraction to remove some impurities before attempting recrystallization.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3,5-dihydroxybenzoic acidBromineGlacial Acetic Acid115 (reflux)478.084.1[2]
3,5-dihydroxybenzoic acidBromine18% aq. HCl~106 (reflux)5.5Not specifiedNot specified[2]
3,5-dihydroxybenzoic acidBromine & H₂O₂17.5% aq. HCl104 - 1077.587.595.2[2]

Experimental Protocols

Protocol 1: Bromination in Aqueous Mineral Acid (High Yield Method)

This protocol is adapted from patent EP0691323A1.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, combine 3,5-dihydroxybenzoic acid (1 equivalent) and 17.5% (w/w) aqueous hydrochloric acid.

  • Heating: Heat the mixture to 104°C with stirring.

  • Bromine Addition: Over a period of 1.5 hours, add elemental bromine (0.78 equivalents) dropwise via the dropping funnel.

  • Oxidant Addition: Immediately following the bromine addition, add 35% (w/w) aqueous hydrogen peroxide (0.4 equivalents) dropwise over 2 hours, maintaining the temperature.

  • Reaction Completion: Stir the reaction mixture at reflux (approximately 107°C) for an additional 4 hours.

  • Workup: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Drying: Dry the solid product in a vacuum oven.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound Start 3,5-Dihydroxybenzoic Acid Product This compound Start->Product Bromination Reagent Br₂ Reagent->Product Solvent Aqueous Mineral Acid Solvent->Product

Caption: Main reaction pathway for the synthesis.

Side_Reactions Common Side Reactions Start 3,5-Dihydroxybenzoic Acid Product This compound Start->Product Desired Reaction Decarboxylated Decarboxylated byproduct Start->Decarboxylated High Temperature Tar Tar Formation Start->Tar Harsh Conditions DiBromo Di-bromo byproduct Product->DiBromo Over-bromination Product->Decarboxylated High Temperature

Caption: Potential side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow Start Experiment Complete CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Analysis Done Impure Product Impure? LowYield->Impure No OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry LowYield->OptimizeConditions Yes Success Successful Synthesis Impure->Success No RefinePurification Refine Purification: - Recrystallization - Acid-Base Extraction Impure->RefinePurification Yes OptimizeConditions->Start Re-run Experiment RefinePurification->CheckYield Re-purify CheckSideReactions Analyze for Side Products: - Polybromination - Decarboxylation RefinePurification->CheckSideReactions If still impure CheckSideReactions->OptimizeConditions

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 4-Bromo-3,5-dihydroxybenzoic Acid and Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, phenolic acids represent a class of compounds of significant interest due to their potential to mitigate oxidative stress implicated in numerous pathological conditions. This guide provides a comparative analysis of the antioxidant activity of two phenolic acids: 4-Bromo-3,5-dihydroxybenzoic acid and the well-studied protocatechuic acid (3,4-dihydroxybenzoic acid).

Data Presentation: Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron, with higher values indicating greater reducing power.

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Ferric Reducing Antioxidant Power (FRAP)
Protocatechuic Acid ~3.12 - 7.5 µg/mL~1.59 - 3.12 µg/mLHigh reducing power
3,5-dihydroxybenzoic acid ~2.5 µg/mLData not readily availableLow to moderate reducing power[1]
This compound Data not readily availableData not readily availableData not readily available

Note: The IC50 values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Discussion of Antioxidant Activity

Protocatechuic acid consistently demonstrates potent antioxidant activity across multiple assays.[2] Its efficacy is largely attributed to the ortho-dihydroxy (catechol) arrangement on the benzene ring, which facilitates the donation of hydrogen atoms to stabilize free radicals.

3,5-dihydroxybenzoic acid, a structural isomer of protocatechuic acid, also exhibits antioxidant properties. One study suggests it has a stronger DPPH radical scavenging activity than protocatechuic acid.[1] The meta-dihydroxy arrangement in 3,5-dihydroxybenzoic acid influences its radical scavenging mechanism and potential.

The introduction of a bromine atom to the 3,5-dihydroxybenzoic acid structure to form this compound is expected to modulate its antioxidant activity. Halogen substitution on a phenolic ring can have complex effects. The electron-withdrawing nature of bromine can influence the bond dissociation enthalpy of the hydroxyl groups, which is a key determinant of antioxidant activity. Further experimental studies are required to fully elucidate the antioxidant capacity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This neutralization of the radical results in a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • A control containing the solvent and the DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from the concentration-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution that is proportional to the antioxidant's concentration and potency.

Methodology:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).

  • A control containing the solvent and the ABTS•+ solution is also measured.

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of ferric chloride.

  • The FRAP reagent is pre-warmed to 37°C.

  • The test compound is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes) at 37°C.

  • A standard curve is generated using a known antioxidant, such as Trolox or ferrous sulfate.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard.

Mandatory Visualizations

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Prepare Test Compound (e.g., this compound) Mix Mix Sample/Standard with Reagent Sample->Mix Standard Prepare Standard (e.g., Protocatechuic Acid, Trolox) Standard->Mix Reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) Reagent->Mix Incubate Incubate (Time & Temperature Specific) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition / Reducing Power Measure->Calculate IC50 Determine IC50 / Equivalent Value Calculate->IC50

General Workflow for In Vitro Antioxidant Assays.

G OxidativeStress Oxidative Stress (e.g., UV, ROS) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 induces dissociation DHBA Dihydroxybenzoic Acids (e.g., Protocatechuic Acid) DHBA->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes activates transcription CellularProtection Cellular Protection & Reduced Oxidative Damage AntioxidantEnzymes->CellularProtection leads to

Activation of the Nrf2 Signaling Pathway by Dihydroxybenzoic Acids.

Concluding Remarks

Protocatechuic acid is a well-established antioxidant. While direct experimental data for this compound is lacking, its structural similarity to 3,5-dihydroxybenzoic acid suggests it possesses antioxidant capabilities. The presence of the bromine atom likely modulates this activity, and further research is warranted to quantify its antioxidant potential and explore its mechanisms of action. The activation of the Nrf2 signaling pathway by dihydroxybenzoic acids highlights a potential mechanism for their protective effects against oxidative stress, a promising avenue for therapeutic development.[2]

References

A Spectroscopic Comparison of 4-Bromo-3,5-dihydroxybenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of isomeric compounds is crucial for identification, characterization, and quality control. This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Bromo-3,5-dihydroxybenzoic acid and its various isomers, supported by experimental data and detailed methodologies.

This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data for these compounds. The structural similarities and differences between the isomers directly influence their respective spectroscopic properties, providing a unique fingerprint for each molecule.

Structural Isomers of Bromo-dihydroxybenzoic Acid

The isomers of bromo-dihydroxybenzoic acid are characterized by the different substitution patterns of the bromo and two hydroxyl groups on the benzoic acid core. These structural variations lead to distinct electronic environments for the atoms and functional groups, which are reflected in their spectroscopic data.

structural_isomers cluster_core Core Structure: Dihydroxybenzoic Acid cluster_isomers Bromo-Substituted Isomers BenzoicAcid Benzoic Acid OH1 OH BenzoicAcid->OH1 pos 1 OH2 OH BenzoicAcid->OH2 pos 2 4-Bromo-3,5-dihydroxy This compound BenzoicAcid->4-Bromo-3,5-dihydroxy Br at pos 4 OH at pos 3, 5 IsomerA e.g., 2-Bromo-3,4-dihydroxy... BenzoicAcid->IsomerA Varying Br and OH positions IsomerB e.g., 3-Bromo-2,5-dihydroxy... BenzoicAcid->IsomerB IsomerC ...and other isomers BenzoicAcid->IsomerC

Caption: Structural relationship of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values are compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundAromatic Protons (ppm)Hydroxyl/Carboxyl Protons (ppm)Solvent
This compound ~7.3 (s, 2H)broad sDMSO-d₆
3-Bromo-2,6-dihydroxybenzoic acid~6.4 (d), ~7.2 (t)broad sDMSO-d₆
5-Bromo-2,4-dihydroxybenzoic acid~7.8 (s, 1H), ~6.6 (s, 1H)broad sNot specified
3,5-Dibromo-4-hydroxybenzoic acid~7.5 (s, 2H)broad sNot specified
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundCarboxylic Acid Carbon (ppm)Aromatic Carbons (ppm)Solvent
This compound ~172~150, ~130, ~115, ~110Not specified
3-Bromo-2,6-dihydroxybenzoic acidNot specifiedNot specifiedNot specified
5-Bromo-2,4-dihydroxybenzoic acidNot specified~160, ~155, ~135, ~110, ~105, ~100Not specified
3,5-Dibromo-4-hydroxybenzoic acid~167~152, ~138, ~130, ~110DMSO-d₆
Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid & Phenol)C=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound 3500-2500 (broad)~1700~600-700
3-Bromo-2,6-dihydroxybenzoic acid3500-2500 (broad)~1700~600-700
5-Bromo-2,4-dihydroxybenzoic acid3500-2500 (broad)~1680~600-700
3,5-Dibromo-4-hydroxybenzoic acid3400-2500 (broad)~1695~600-700
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₇H₅BrO₄233.02232/234 (M+), 215/217, 186, 157
3-Bromo-2,6-dihydroxybenzoic acidC₇H₅BrO₄233.02232/234 (M+), 215/217, 186, 157
5-Bromo-2,4-dihydroxybenzoic acidC₇H₅BrO₄233.02232/234 (M+), 214/216, 186, 157
3,5-Dibromo-4-hydroxybenzoic acidC₇H₄Br₂O₃295.91294/296/298 (M+), 277/279, 251, 172

Experimental Protocols

The following are generalized, standard protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A workflow for NMR sample preparation and analysis is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg of sample Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Filter Filter if solid particles remain Tube->Filter Insert Insert sample into spectrometer Filter->Insert Lock Lock on solvent signal Insert->Lock Shim Shim for magnetic field homogeneity Lock->Shim Tune Tune probe for optimal signal Shim->Tune Acquire Acquire 1H and 13C spectra Tune->Acquire Process Fourier transform, phase correction, baseline correction Acquire->Process Reference Reference spectra to solvent peak or TMS Process->Reference Integrate Integrate 1H signals Reference->Integrate Analyze Analyze chemical shifts, coupling constants, and integration Integrate->Analyze

Caption: Generalized workflow for NMR spectroscopy.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Standard parameters for ¹H NMR are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Referencing: The solvent peak is used as an internal standard.

  • ¹³C NMR Spectrum Acquisition:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters: Proton-decoupled mode is used. A sufficient number of scans and an appropriate relaxation delay are set to ensure quantitative accuracy of all carbon signals.

    • Referencing: The solvent peak is used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • IR Spectrum Acquisition:

    • Instrument: FT-IR spectrometer with a universal ATR accessory.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Mass Spectrum Acquisition (Electrospray Ionization - ESI):

    • Instrument: Mass spectrometer equipped with an ESI source.

    • Mode: Positive or negative ion mode.

    • Mass Range: A suitable mass range is scanned to detect the molecular ion and expected fragments.

    • Data Analysis: The resulting spectrum is analyzed for the molecular ion peak, including the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration.

  • UV-Vis Spectrum Acquisition:

    • Instrument: UV-Vis spectrophotometer.

    • Mode: Absorbance.

    • Spectral Range: Typically 200-400 nm.

    • Blank: The spectrum of the pure solvent is recorded as a baseline and subtracted from the sample spectrum.

    • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Dihydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of non-brominated dihydroxybenzoic acids and their brominated counterparts. While extensive research has elucidated the multifaceted biological effects of non-brominated forms, such as protocatechuic acid and gentisic acid, direct experimental data on brominated dihydroxybenzoic acids remains limited in publicly available literature. This guide summarizes the existing quantitative data for non-brominated dihydroxybenzoic acids and discusses the potential impact of bromination on their biological activities based on structure-activity relationships of related compounds.

Executive Summary

Non-brominated dihydroxybenzoic acids are well-established as potent antioxidant, antimicrobial, and enzyme-inhibitory agents. Their biological activities are significantly influenced by the number and position of hydroxyl groups on the benzene ring. The introduction of bromine atoms to the aromatic ring, a strategy often employed in medicinal chemistry to enhance biological activity, is expected to modulate these properties. While direct comparative data is scarce, related studies on other brominated phenols suggest that bromination could enhance antimicrobial and anticancer activities, though its effect on antioxidant and enzyme inhibitory potential requires further investigation.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of various non-brominated dihydroxybenzoic acids.

Table 1: Antioxidant Activity of Non-Brominated Dihydroxybenzoic Acids (DPPH Radical Scavenging Assay)

CompoundStructureDPPH IC50 (µM)Reference
2,3-Dihydroxybenzoic Acid2,3-(OH)₂-C₆H₃-COOH> 2,6-DHB, < 3,4-DHB[1]
2,4-Dihydroxybenzoic Acid2,4-(OH)₂-C₆H₃-COOH> 120,000[2]
2,5-Dihydroxybenzoic Acid (Gentisic Acid)2,5-(OH)₂-C₆H₃-COOH< 3,4-DHB[1]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)3,4-(OH)₂-C₆H₃-COOH< 2,5-DHB[1]
3,5-Dihydroxybenzoic Acid3,5-(OH)₂-C₆H₃-COOH> 1000[2]

Note: A lower IC50 value indicates greater antioxidant activity.

Table 2: Antimicrobial Activity of Non-Brominated Dihydroxybenzoic Acids (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (mg/mL)Reference
2,5-Dihydroxybenzoic Acid (Gentisic Acid)Staphylococcus aureus4.15[3][4]
Escherichia coli4.00[3][4]
Candida albicans3.00[3][4]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)Staphylococcus aureus0.016 - 1.024[5]
Escherichia coli-[6]
Pseudomonas aeruginosa-[6]

Note: A lower MIC value indicates greater antimicrobial activity. Data for Protocatechuic acid against E. coli and P. aeruginosa was qualitative in the cited source.

Table 3: Enzyme Inhibitory Activity of Non-Brominated Dihydroxybenzoic Acids (α-Amylase Inhibition)

Compoundα-Amylase IC50Reference
2,5-Dihydroxybenzoic Acid (Gentisic Acid)2.07 ± 0.3 mg/mL[7]
2,3,4-Trihydroxybenzoic Acid17.30 ± 0.73 mM[8]
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)28.13 ± 1.15 mM[9]

Note: A lower IC50 value indicates greater enzyme inhibitory activity.

Brominated Dihydroxybenzoic Acids: A Data Gap

Structure-Activity Relationship and the Potential Impact of Bromination

The biological activity of dihydroxybenzoic acids is intrinsically linked to their chemical structure. The position of the hydroxyl groups significantly influences their antioxidant capacity, with ortho and para positioning to the carboxyl group generally enhancing activity[1].

Halogenation, particularly bromination, is a common strategy in drug design to enhance efficacy. The introduction of bromine atoms can increase lipophilicity, facilitating passage through cell membranes, and can also lead to stronger interactions with biological targets[9]. Studies on other classes of brominated phenolic compounds have shown potent antibacterial and antifungal activities[9]. Therefore, it is plausible to hypothesize that brominated dihydroxybenzoic acids could exhibit enhanced antimicrobial properties compared to their non-brominated counterparts. However, empirical data is required to confirm this hypothesis and to understand the effect of bromination on their antioxidant and enzyme-inhibitory activities.

Signaling Pathways and Mechanisms of Action

Non-brominated dihydroxybenzoic acids exert their biological effects through various signaling pathways.

  • Antioxidant and Anti-inflammatory Pathways: Protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to modulate the NF-κB and MAPK (JNK/p38) signaling pathways . By inhibiting these pathways, it can reduce the production of pro-inflammatory cytokines and exert anti-inflammatory effects.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Stimuli ROS ROS Generation Stimuli->ROS MAPK_Pathway MAPK Pathway (JNK/p38) ROS->MAPK_Pathway NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Inflammation Inflammatory Response MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation DHBA Dihydroxybenzoic Acids (e.g., Protocatechuic Acid) DHBA->ROS Scavenges DHBA->MAPK_Pathway Inhibits DHBA->NFkB_Pathway Inhibits A Prepare DPPH Solution (Purple) C Mix DPPH and Test Compound A->C B Prepare Test Compound Solutions (Varying Conc.) B->C D Incubate in Dark (30 min) C->D F Color Fades (Yellow) D->F E Measure Absorbance at 517 nm G Calculate % Inhibition and IC50 E->G F->E A Serial Dilution of Test Compound in Broth C Inoculate Wells A->C B Standardized Microbial Inoculum Preparation B->C D Incubate C->D E Observe for Growth (Turbidity) D->E F Determine Lowest Conc. with No Growth (MIC) E->F A Pre-incubate α-Amylase with Test Compound B Add Starch (Substrate) A->B C Incubate B->C D Stop Reaction (Add DNS Reagent) C->D E Heat for Color Development D->E F Measure Absorbance at 540 nm E->F G Calculate % Inhibition and IC50 F->G

References

Validating the Purity of 4-Bromo-3,5-dihydroxybenzoic Acid: A Comparative Guide to Titration and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. 4-Bromo-3,5-dihydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of the traditional acid-base titration method against modern chromatographic techniques for the validation of its purity, supported by experimental protocols and data.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, specificity, available instrumentation, and the nature of potential impurities. While titration offers a cost-effective and straightforward approach for assessing the bulk purity, chromatographic methods provide a more detailed impurity profile.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Neutralization of the acidic carboxylic group with a standardized base.Separation of components based on their differential partitioning between a stationary and a mobile phase.Separation of volatile compounds followed by mass-based detection.
Specificity Less specific; measures total acidity, including any acidic impurities.Highly specific; separates the main compound from impurities.[1]Highly specific, especially with mass spectrometry for peak identification.
Sensitivity Lower sensitivity; not suitable for detecting trace impurities.[1]High sensitivity; capable of detecting and quantifying low levels of impurities.[1]Very high sensitivity, excellent for trace analysis.
Instrumentation Basic laboratory glassware (burette, pipette, flask) and a pH meter or indicator.HPLC system with a suitable column and detector (e.g., UV).GC-MS system; may require derivatization for non-volatile compounds.[2]
Sample Throughput Lower throughput, especially with manual titration.[1]Higher throughput, particularly with an autosampler.[1]Moderate to high throughput, depending on sample preparation.
Cost Low initial and operational cost.Higher initial instrument cost and ongoing expenses for solvents and columns.[1]High initial instrument cost and maintenance.

Table 1: Comparison of Analytical Methods for Purity Determination.

Hypothetical Purity Analysis Data

The following table presents hypothetical data for three different lots of this compound to illustrate the expected results from each method.

Lot NumberPurity by Titration (%)Purity by HPLC (%)
A-2025-01 99.199.5
B-2025-02 98.598.9
C-2025-03 99.699.9

Table 2: Hypothetical Purity Data for this compound.

Experimental Protocols

Purity Determination by Acid-Base Titration

This method determines the purity of this compound by titrating its acidic carboxylic group with a standardized solution of a strong base, such as sodium hydroxide.

Materials:

  • This compound (Sample)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Phenolphthalein indicator solution

  • Deionized water

  • Ethanol (optional, to aid dissolution)

  • Analytical balance

  • 25 mL or 50 mL Burette

  • 250 mL Erlenmeyer flasks

  • Pipettes and beakers

Procedure:

  • Standardization of 0.1 M NaOH Solution:

    • Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask.

    • Dissolve the KHP in about 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the KHP solution with the prepared NaOH solution until a faint, persistent pink color is observed.

    • Record the volume of NaOH solution used and calculate its exact molarity.

  • Titration of this compound:

    • Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask. The molecular weight of this compound is 233.02 g/mol .[3]

    • Dissolve the sample in approximately 50 mL of deionized water. A small amount of ethanol may be added to aid dissolution if necessary.

    • Add 2-3 drops of phenolphthalein indicator to the solution.

    • Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached (a faint, persistent pink color).

    • Record the volume of NaOH solution consumed.

    • Perform the titration in triplicate to ensure accuracy.

Calculation of Purity:

The purity of the this compound can be calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 1000) × 100

Where:

  • V = Volume of NaOH solution used in mL

  • M = Molarity of the standardized NaOH solution in mol/L

  • MW = Molecular weight of this compound (233.02 g/mol )[3]

  • W = Weight of the this compound sample in g

Purity Validation Workflow

The following diagram illustrates the logical workflow for the validation of this compound purity, from sample reception to the final purity report.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Receive Sample of This compound Weighing Accurately Weigh Sample Sample->Weighing Dissolution Dissolve Sample in Appropriate Solvent Weighing->Dissolution Titration Acid-Base Titration Dissolution->Titration HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis (if required) Dissolution->GCMS Calc_Titration Calculate Purity from Titration Data Titration->Calc_Titration Calc_Chroma Calculate Purity and Impurity Profile from Chromatographic Data HPLC->Calc_Chroma GCMS->Calc_Chroma Compare Compare Results Calc_Titration->Compare Calc_Chroma->Compare Report Generate Final Purity Report Compare->Report

References

comparative analysis of the antimicrobial efficacy of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Efficacy of Halogenated Benzoic Acids

Introduction

Halogenated benzoic acids and their derivatives represent a promising class of compounds in the search for novel antimicrobial agents. The introduction of halogen atoms onto the benzoic acid scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn can enhance its antimicrobial potency and spectrum of activity. This guide provides a comparative analysis of the antimicrobial efficacy of various halogenated benzoic acids, including fluoro-, chloro-, bromo-, and iodo-substituted derivatives, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of halogenated benzoic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various halogenated benzoic acid derivatives against a range of bacterial and fungal strains, collated from multiple studies.

Table 1: Antimicrobial Activity of Fluorobenzoic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-Fluorobenzoic acid amidesVarious pathogenic bacteria and fungiVaries[1]
4-Fluorobenzoic acid hydrazonesVarious bacteriaVaries[2]
2-fluoro substituted N-benzoyl derivativesGram-positive bacteriaModerate activity[3]

Table 2: Antimicrobial Activity of Chlorobenzoic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4-Amino-2-chlorobenzoic acid analogsVarious bacterial and fungal strainsVaries[4]
2-Chlorobenzoic acid derivativesEscherichia coliComparable to Norfloxacin[5][6]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesStaphylococcus aureus ATCC 6538125[7]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesBacillus subtilis ATCC 6683125[7]
3,4-Dichloro derivative of a pyrazole benzoic acidStaphylococci strains0.5[8]
3,5-Dichloro derivative of a pyrazole benzoic acidEnterococci strains4[8]

Table 3: Antimicrobial Activity of Bromobenzoic Acid Derivatives

CompoundMicroorganismMIC (µM)Reference
4-Amino-3-bromobenzoic acid derivative (Schiff base)Methicillin-resistant Staphylococcus aureus (MRSA)15.62[9][10]
4-Bromo-3-chloro derived pyrazole benzoic acidVarious Gram-positive bacteriaSimilar to 3,5-dichloro derivative[8]
4-bromo and 3-methyl substituted pyrazole benzoic acidBacillus subtilis ATCC 66231[8]

Table 4: Antimicrobial Activity of Iodobenzoic Acid Derivatives

CompoundMicroorganismActivityReference
m-Iodobenzoic acid complexesEscherichia coli, Bacillus subtilis, Saccharomyces cerevisiae, Hansenula anomalaAntimicrobial activity observed[11]
Acylhydrazones of 2-, 3-, or 4-iodobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Beneficial antimicrobial effect[12]

Experimental Protocols

Accurate and reproducible methods are essential for evaluating the antimicrobial activity of novel compounds. The following are detailed protocols for standard antimicrobial susceptibility testing methods commonly used for halogenated benzoic acids.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard and widely used technique for quantitatively determining the susceptibility of a microorganism to an antimicrobial agent.[1]

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the halogenated benzoic acid derivatives and standard drugs in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration.

  • Preparation of Microtiter Plates: In 96-well microtiter plates, perform serial dilutions of the stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.[1][4]

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile broth or saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1] Further dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][4]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.[4]

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: Pour a suitable sterile agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a specific volume of the halogenated benzoic acid derivative solutions at various concentrations into the wells. A solvent control and a standard antibiotic solution are also added to separate wells.[1]

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[1]

Mechanism of Action and Signaling Pathways

The antimicrobial activity of halogenated benzoic acids is often attributed to their ability to disrupt essential cellular processes in microorganisms. The exact mechanism can vary depending on the specific halogen and its position on the benzoic acid ring, as well as other substitutions.

Commonly proposed mechanisms include:

  • Disruption of Cell Membrane Integrity: Benzoic acid derivatives can interfere with the structure and function of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[4]

  • Inhibition of Protein Synthesis: Some derivatives are believed to bind to ribosomal subunits, such as the 50S ribosomal subunit in bacteria, thereby inhibiting peptide bond formation and halting protein elongation.[9]

  • Inhibition of Folic Acid Synthesis: As derivatives of para-aminobenzoic acid (PABA), some halogenated benzoic acids may act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of many bacteria.[9]

  • Inhibition of Cell Division: Certain fluorobenzoic acid amides are thought to target the bacterial cell division protein FtsZ. The fluorine substitution can enhance the binding affinity and inhibitory potential of the molecule.[1]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solutions serial Serial Dilution in Microtiter Plate stock->serial inoculate Inoculate Plates serial->inoculate inoculum Prepare Standardized Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate read Read Results (Visual Inspection) incubate->read mic Determine MIC read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action: Inhibition of Bacterial Cell Division

FtsZ_Inhibition cluster_compound Antimicrobial Agent cluster_cell Bacterial Cell HBA Halogenated Benzoic Acid Derivative FtsZ FtsZ Protein HBA->FtsZ Binds to Z_ring Z-ring Formation FtsZ->Z_ring Polymerizes to form CellDivision Cell Division Z_ring->CellDivision Initiates Inhibition->Z_ring Inhibits

Caption: Proposed inhibition of bacterial cell division by targeting the FtsZ protein.

References

A Comparative Spectroscopic Analysis: 4-Bromo-3,5-dihydroxybenzoic acid vs. 3,5-dibromo-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical research and synthetic chemistry, the precise characterization of molecular structure is paramount. Subtle differences in the arrangement of functional groups can drastically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of two closely related benzoic acid derivatives: 4-Bromo-3,5-dihydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzoic acid. By examining their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to equip researchers with the necessary data to confidently differentiate between these two isomers.

Molecular Structures at a Glance

The key distinction between the two compounds lies in the substitution pattern on the benzene ring. This compound features a single bromine atom and two hydroxyl groups, while 3,5-dibromo-4-hydroxybenzoic acid possesses two bromine atoms and one hydroxyl group. This variance in halogenation and hydroxylation directly influences their electronic environments, which is reflected in their spectroscopic signatures.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
Compound Chemical Shift (δ) ppm Multiplicity Assignment
This compound~7.0-7.2SingletAr-H
~9.5 (broad)Singlet-OH
~12.5 (broad)Singlet-COOH
3,5-dibromo-4-hydroxybenzoic acid~8.0SingletAr-H
~10.5 (broad)Singlet-OH
~13.0 (broad)Singlet-COOH

Note: Exact chemical shifts can vary slightly based on concentration and sample purity.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
Compound Approximate Chemical Shift (δ) ppm Assignment
This compound167-170-COOH
145-150C-OH
125-130C-COOH
110-115C-H
105-110C-Br
3,5-dibromo-4-hydroxybenzoic acid165-168-COOH
150-155C-OH
130-135C-H
128-132C-COOH
110-115C-Br

Note: These are approximate ranges based on typical values for similar structures.

Table 3: Key IR Absorption Bands (KBr Pellet)
Compound Wavenumber (cm⁻¹) Functional Group Assignment
This compound3200-3500 (broad)O-H stretch (hydroxyl and carboxylic acid)
~1700C=O stretch (carboxylic acid)
1580-1620C=C stretch (aromatic)
1200-1300C-O stretch
600-800C-Br stretch
3,5-dibromo-4-hydroxybenzoic acid3000-3400 (broad)O-H stretch (hydroxyl and carboxylic acid)
~1690C=O stretch (carboxylic acid)
1550-1600C=C stretch (aromatic)
1200-1300C-O stretch
550-750C-Br stretch
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z) Interpretation of Fragments
This compound232/234 (isotope pattern)215/217, 187/189, 159Loss of -OH, followed by loss of CO, loss of Br
3,5-dibromo-4-hydroxybenzoic acid294/296/298 (isotope pattern)277/279/281, 251/253, 172Loss of -OH, loss of CO, loss of Br

Interpretation of Spectroscopic Differences

The structural dissimilarities between the two molecules give rise to predictable and discernible differences in their spectra.

  • ¹H NMR: The aromatic protons in this compound are more shielded due to the presence of two electron-donating hydroxyl groups, resulting in an upfield shift compared to the aromatic protons in 3,5-dibromo-4-hydroxybenzoic acid, which are flanked by two electron-withdrawing bromine atoms.

  • ¹³C NMR: The number of unique carbon signals will differ. This compound will exhibit more signals in the aromatic region due to its lower symmetry compared to the more symmetrical 3,5-dibromo-4-hydroxybenzoic acid. The chemical shifts of the carbon atoms directly attached to bromine will be significantly different from those attached to hydroxyl groups.

  • IR Spectroscopy: While both compounds will show characteristic broad O-H and sharp C=O stretching bands, the fingerprint region (below 1500 cm⁻¹) will show notable differences due to the distinct vibrational modes of the C-Br and C-O bonds and the overall substitution pattern. The C-Br stretching frequency can also be indicative of the number of bromine atoms.

  • Mass Spectrometry: The most telling difference is the molecular ion peak, which will be significantly higher for the dibrominated compound. Furthermore, the isotopic pattern of the molecular ion and its fragments will clearly indicate the number of bromine atoms present (bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The instrument was tuned and shimmed. A standard single-pulse experiment was performed with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were acquired for signal averaging.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more) were acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FTIR spectra were recorded using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: A background spectrum of a pure KBr pellet was first collected. The sample pellet was then placed in the sample holder, and the spectrum was recorded from 4000 to 400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the solid sample was introduced directly into the ion source using a solid probe.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Ionization: The sample was vaporized and then bombarded with a beam of electrons with an energy of 70 eV.

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum was scanned over a range of m/z 50 to 500.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound and 3,5-dibromo-4-hydroxybenzoic acid.

G Workflow for Spectroscopic Differentiation cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Compound Identification start Unknown Sample ms Mass Spectrometry (EI) start->ms Determine Molecular Weight nmr 1H & 13C NMR ms->nmr Confirm Connectivity ir FTIR Spectroscopy ms->ir Identify Functional Groups decision Isotopic Pattern & MW nmr->decision ir->decision compA This compound decision->compA MW ~233 One Br compB 3,5-dibromo-4-hydroxybenzoic Acid decision->compB MW ~296 Two Br

Caption: A flowchart illustrating the sequential use of spectroscopic techniques for unambiguous compound identification.

Assessing the Relative Potency of 4-Bromo-3,5-dihydroxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological potency of various derivatives of 4-Bromo-3,5-dihydroxybenzoic acid. By examining the available experimental data, this document aims to facilitate the evaluation of these compounds for potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for identifying promising lead candidates and guiding future research in drug discovery and development.

Comparative Efficacy of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature of the ester or amide substitutions on the carboxylic acid group. The following tables summarize the available quantitative data on the potency of these derivatives against various biological targets.

Table 1: Anticancer Activity of this compound Amide Derivatives

DerivativeTarget Cell LineIC50 (µM)Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)NCI-H520 (Non-small cell lung cancer)1.36 ± 0.27[1]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)NCI-H1581 (Non-small cell lung cancer)1.25 ± 0.23[1]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)NCI-H226 (Non-small cell lung cancer)2.31 ± 0.41[1]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)NCI-H460 (Non-small cell lung cancer)2.14 ± 0.36[1]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)NCI-H1703 (Non-small cell lung cancer)1.85 ± 0.32[1]

Table 2: Anti-inflammatory and Anti-proliferative Activity of this compound Ester Derivatives

DerivativeBiological ActivityTarget/ModelEffectReference
Methyl 3-bromo-4,5-dihydroxybenzoate (MBD)Anti-inflammatoryTNBS-induced colitis in zebrafishAlleviated inflammatory bowel disease[2][3]
3-(4-bromo-phenoxy)-4,5-dihydroxybenzoic acid-methyl ester (OD 78)Anti-proliferative, Anti-migratoryTNF-α-stimulated rat aortic smooth muscle cellsInhibited proliferation and migration

Key Signaling Pathways Modulated by this compound Derivatives

Several key signaling pathways have been identified as being modulated by derivatives of this compound, contributing to their biological activities.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to inflammatory responses.[4][5] Derivatives of this compound have been shown to inhibit these pathways. For instance, methyl 3-bromo-4,5-dihydroxybenzoate (MBD) has been demonstrated to regulate the TLR/NF-κB pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3] Similarly, a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, potently suppressed the phosphorylation of MAPKs and the nuclear translocation of NF-κB p65 in activated microglia.[5]

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Pro-inflammatory Gene Transcription MAPK->Transcription IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB->Transcription Derivative 4-Bromo-3,5-dihydroxy- benzoic acid Derivative Derivative->MAPK Inhibition Derivative->IKK Inhibition

Inhibition of MAPK and NF-κB Signaling Pathways.
FGFR1 Signaling Pathway

The Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway is crucial in cell proliferation and survival, and its dysregulation is implicated in various cancers. The amide derivative, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9), has been identified as a novel FGFR1 inhibitor.[1] This compound was found to inhibit the phosphorylation of FGFR1 and its downstream effectors, including Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), leading to cell cycle arrest and apoptosis in non-small cell lung cancer cell lines.[1]

FGFR1_Inhibition FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCγ PLCγ FGFR1->PLCγ ERK ERK FGFR1->ERK Proliferation & Survival Proliferation & Survival PLCγ->Proliferation & Survival ERK->Proliferation & Survival Derivative 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative->FGFR1 Inhibition

Inhibition of the FGFR1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, which is the concentration that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[4][5][6]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 4-Bromo-3,5-dihydroxybenzoic acid derivatives (various concentrations) B->C D Incubate for desired exposure time C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for MAPK and NF-κB Pathways

Western blotting is a technique used to detect specific proteins in a sample and is commonly employed to analyze the activation state of signaling pathways by examining the phosphorylation of key proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment with the test compounds, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[2][7][8]

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification (BCA assay) A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation (e.g., anti-phospho-MAPK) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Data analysis (Densitometry) H->I

General Workflow for Western Blot Analysis.

References

A Head-to-Head Comparison of Synthesis Routes for 4-Bromo-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-3,5-dihydroxybenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1][2] This guide provides a head-to-head comparison of different synthesis routes for this compound, focusing on the direct bromination of 3,5-dihydroxybenzoic acid under various conditions. The comparison includes quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for different reported synthesis routes of this compound from 3,5-dihydroxybenzoic acid.

Route Starting Material Brominating Agent Solvent/Medium Reaction Temperature Reaction Time Yield Purity Reference
Route 1 3,5-Dihydroxybenzoic acidBromine18% aq. HCl~106-108°C (Reflux)5.5 hoursNot explicitly stated, but a similar example yielded 87.5%Not explicitly stated[3]
Route 2 3,5-Dihydroxybenzoic acidBromineGlacial Acetic Acid111-115°C (Reflux)4 hours78.0%84.1%[3]
Route 3 3,5-Dihydroxybenzoic acidBromine & Hydrogen Peroxide17.5% aq. HCl104-107°C (Reflux)7.5 hours87.5%95.2%[3]
Route 4 3,5-Dihydroxybenzoic acidBromine & ChlorineNot explicitly stated, likely aq. mineral acidNot explicitly statedNot explicitly stated87.5%94.0% (HPLC)[3]

Experimental Protocols

Below are the detailed experimental methodologies for the key synthesis routes cited in the comparison table.

Route 1: Bromination in Aqueous Hydrochloric Acid

This protocol describes the direct bromination of 3,5-dihydroxybenzoic acid in a strong aqueous mineral acid.

Procedure:

  • Combine 500 g of 3,5-dihydroxybenzoic acid with 1500 ml of 18% weight by weight aqueous hydrochloric acid in a suitable reaction vessel.

  • Heat the mixture to a gentle reflux (approximately 106°C internal temperature) with stirring.

  • Over a period of 2.5 hours, meter in 518 g of bromine at a constant rate.

  • Continue stirring the mixture at a gentle reflux (107 to 108°C) for an additional 3 hours.

  • Cool the reaction mixture to room temperature while stirring.

  • Filter the precipitated powder and dry the collected solid to obtain this compound.[3]

Route 2: Bromination in Glacial Acetic Acid

This method utilizes glacial acetic acid as the solvent for the bromination reaction.

Procedure:

  • Combine 50 g of 3,5-dihydroxybenzoic acid with 180 ml of glacial acetic acid in a reaction vessel.

  • Heat the mixture to reflux (115°C) with stirring.

  • Slowly meter in 54.0 g of bromine over a period of 3 hours.

  • After the addition is complete, continue stirring at reflux (111°C) for another hour.

  • Cool the mixture to 10°C.

  • Filter the product by suction and dry the isolated solid in a vacuum to yield this compound.[3]

Route 3: Bromination with in situ Bromine Generation using Hydrogen Peroxide

This protocol involves the use of an oxidizing agent, hydrogen peroxide, to generate a portion of the bromine in situ.

Procedure:

  • Stir 308 g of 3,5-dihydroxybenzoic acid into 924 g of 17.5% weight by weight aqueous hydrochloric acid and heat to 104°C with stirring.

  • Meter in 192 g of bromine over the course of 1.5 hours.

  • Immediately following the bromine addition, meter in 78 g of 35% weight by weight aqueous hydrogen peroxide solution at the same temperature over 2 hours.

  • Continue stirring at reflux (approximately 107°C) for an additional 4 hours.

  • Cool the mixture to room temperature.

  • Filter the resulting powder by suction and dry to obtain the final product.[3]

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis Route 1: Bromination in Aqueous HCl A 3,5-Dihydroxybenzoic Acid + 18% aq. HCl B Heat to Reflux (~106°C) A->B C Add Bromine (over 2.5h) B->C D Stir at Reflux (3h) C->D E Cool to RT D->E F Filter & Dry E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via direct bromination in aqueous HCl.

Synthesis Route 2: Bromination in Glacial Acetic Acid A 3,5-Dihydroxybenzoic Acid + Glacial Acetic Acid B Heat to Reflux (115°C) A->B C Add Bromine (over 3h) B->C D Stir at Reflux (1h) C->D E Cool to 10°C D->E F Filter & Dry E->F G This compound F->G

Caption: Workflow for the synthesis of this compound using glacial acetic acid as a solvent.

Synthesis Route 3: Bromination with H2O2 A 3,5-Dihydroxybenzoic Acid + 17.5% aq. HCl B Heat to 104°C A->B C Add Bromine (over 1.5h) B->C D Add H2O2 solution (over 2h) C->D E Stir at Reflux (4h) D->E F Cool to RT E->F G Filter & Dry F->G H This compound G->H

Caption: Workflow for the synthesis of this compound with in situ bromine generation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromo-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 4-Bromo-3,5-dihydroxybenzoic acid. It includes a detailed overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is supported by experimental data from studies on similar compounds, offering a solid framework for method selection and cross-validation.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining accurate and reliable results in the analysis of this compound. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and GC-MS, providing a clear basis for comparison.

Table 1: Performance Characteristics of Analytical Methods

Performance ParameterHPLC-UVLC-MS/MSGC-MS (after silylation)
Linearity (R²) > 0.999[1]≥ 0.99[2]> 0.9[3]
Limit of Detection (LOD) ~3 µg/mL~3 ng/mL[2]~3 µg/mL[4]
Limit of Quantification (LOQ) ~10 µg/mL~10 ng/mL[2][4]~10 µg/mL[4]
Accuracy (% Recovery) 99.97% (average)[1]89% to 98.57%[2]88% to 102%[4]
Precision (%RSD) < 2%[1]< 15%[2]< 15%[5]

Table 2: Method Attributes

AttributeHPLC-UVLC-MS/MSGC-MS (after silylation)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.
Selectivity ModerateHighHigh
Sensitivity GoodExcellentGood
Sample Preparation Simple filtration and dilution.Often requires solid-phase extraction (SPE) for complex matrices.Requires derivatization (e.g., silylation) to increase volatility.
Instrumentation Cost Low to ModerateHighModerate to High
Throughput HighModerateModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in less complex sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Mobile Phase: Methanol and water (80:20, v/v) with pH adjusted to 4.0 with formic acid.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 271 nm.[1]

  • Injection Volume: 20 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5.0 µm)

  • UPLC or HPLC system

Chromatographic and MS Conditions:

  • Mobile Phase: A: 0.2% formic acid in water, B: 0.2% formic acid in acetonitrile.[2]

  • Gradient Elution: A suitable gradient program to ensure separation from matrix components.

  • Flow Rate: 1.0 mL/min.[6]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.

Sample Preparation:

  • For complex matrices, perform solid-phase extraction (SPE) to remove interferences.

  • Reconstitute the sample in the initial mobile phase composition.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for the analysis of derivatized organic acids (e.g., DB-1 or equivalent)

Derivatization Protocol (Silylation):

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[7]

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C

  • Mass Range: Scan from m/z 50 to 500.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process, a critical step to ensure consistency and reliability between different analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC-UV, LC-MS/MS) define_scope->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Homogeneous Sample Lots prepare_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_results Statistically Compare Results analyze_method1->compare_results analyze_method2->compare_results check_acceptance Check Against Acceptance Criteria compare_results->check_acceptance investigate_discrepancies Investigate Discrepancies check_acceptance->investigate_discrepancies Failed document_results Document Results & Conclusion check_acceptance->document_results Passed investigate_discrepancies->define_scope Re-evaluate

Caption: Workflow for the cross-validation of two analytical methods.

MethodSelectionLogic cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Method Selection for this compound sensitivity_needed High Sensitivity Required? start->sensitivity_needed matrix_complexity Complex Sample Matrix? sensitivity_needed->matrix_complexity No lc_ms LC-MS/MS sensitivity_needed->lc_ms Yes high_throughput High Throughput Needed? matrix_complexity->high_throughput No matrix_complexity->lc_ms Yes cost_constraint Strict Budget? high_throughput->cost_constraint No hplc_uv HPLC-UV high_throughput->hplc_uv Yes cost_constraint->hplc_uv Yes gc_ms GC-MS (with derivatization) cost_constraint->gc_ms No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Dihydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of substituted dihydroxybenzoic acids (DHBAs), focusing on their structure-activity relationships (SAR). We will delve into their antioxidant, anticancer, and enzyme-inhibiting properties, supported by quantitative experimental data. Detailed methodologies for key assays and visualizations of relevant signaling pathways are included to facilitate a deeper understanding and aid in the rational design of novel therapeutic agents.

Comparative Biological Activities: The Influence of Hydroxyl Group Positioning

The biological effects of dihydroxybenzoic acids are critically dependent on the number and, most importantly, the relative positions of the hydroxyl (-OH) groups on the benzoic acid backbone. This structural variation dictates their efficacy in various biological assays.

Antioxidant Activity

The antioxidant capacity of DHBAs is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The position of these hydroxyl groups significantly influences their radical scavenging potency.

Key Structure-Activity Relationship Findings:

  • Ortho and Para Positions Enhance Activity: Dihydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHBA and 3,4-DHBA) or para (e.g., 2,5-DHBA) positions relative to each other exhibit higher antioxidant activity. This is due to the stabilization of the resulting phenoxyl radical through resonance.[1]

  • Meta Position Reduces Activity: Conversely, when the hydroxyl groups are in the meta position (e.g., 2,4-DHBA and 3,5-DHBA), the antioxidant and antiradical properties are diminished.[1]

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to increased antioxidant activity. For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) often shows higher activity than its dihydroxy counterparts.[2]

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers

IsomerCommon NameDPPH IC50 (µM)ABTS % Inhibition (at 50 µM)
2,3-DHBAPyrocatechuic Acid> 100086.40%
2,4-DHBAβ-Resorcylic Acid> 120,00016.17%
2,5-DHBAGentisic Acid3.9680.11%
2,6-DHBAγ-Resorcylic Acid> 10008.12%
3,4-DHBAProtocatechuic Acid8.0174.51%
3,5-DHBAα-Resorcylic Acid> 100060.39%

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[3][4]

Anticancer Activity

Several dihydroxybenzoic acid isomers have demonstrated significant potential in inhibiting the growth of various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that control cell proliferation and apoptosis.

Key Structure-Activity Relationship Findings:

  • Metabolites of Aspirin: 2,3-DHBA and 2,5-DHBA, which are metabolites of aspirin, have been shown to inhibit cancer cell growth.[5] 2,5-DHBA, in particular, has been found to be effective in inhibiting cell proliferation in HCT-116 and HT-29 colon cancer cells through a COX-independent mechanism.[5]

  • Protocatechuic Acid (3,4-DHBA): This isomer has been shown to induce apoptosis in human gastric adenocarcinoma cells.[6]

  • Influence of Cell Line: The cytotoxic activity of DHBA isomers can be cell-line specific, indicating that their mechanisms of action may depend on the specific molecular characteristics of the cancer cells.

Table 2: Comparative Anticancer Activity of Dihydroxybenzoic Acid Isomers

IsomerCell LineActivity MetricValue
2,3-DHBAMDA-MB-231 (Breast)IC504.10 mM (48h)
2,5-DHBAMDA-MB-231 (Breast)IC504.39 mM (48h)
3,4-DHBAAGS (Gastric)Induces Apoptosis-
2,5-DHBAHCT-116 (Colon)Inhibits Colony FormationEffective at 250-500 µM
2,5-DHBAHT-29 (Colon)Inhibits Colony FormationEffective at 250-500 µM

Data compiled from multiple sources.[3][7][8]

Signaling Pathways and Mechanisms of Action

The biological activities of substituted dihydroxybenzoic acids are underpinned by their ability to modulate key cellular signaling pathways.

Nrf2 Signaling Pathway

Protocatechuic acid (3,4-DHBA) has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. By activating this pathway, 3,4-DHBA can enhance the cellular antioxidant defense systems.[10][11] This activation can be mediated through the JNK (c-Jun N-terminal kinase) pathway.[10]

Nrf2_Activation_by_Protocatechuic_Acid cluster_nucleus Cell Nucleus PCA Protocatechuic Acid (3,4-DHBA) JNK JNK Activation PCA->JNK Activates Nrf2_Keap1 Nrf2-Keap1 Complex JNK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Promotes Transcription

Nrf2 pathway activation by 3,4-dihydroxybenzoic acid.
MAPK Signaling Pathway in Apoptosis

Protocatechuic acid (3,4-DHBA) can induce apoptosis in cancer cells through the sustained activation of the JNK and p38 mitogen-activated protein kinase (MAPK) pathways.[8] This activation leads to the phosphorylation of downstream targets that ultimately trigger the apoptotic cascade.

MAPK_Apoptosis_Pathway PCA Protocatechuic Acid (3,4-DHBA) JNK_p38 JNK / p38 MAPK Activation PCA->JNK_p38 Downstream Downstream Targets (e.g., ATF-2, c-Jun, p53) JNK_p38->Downstream Phosphorylation Mitochondria Mitochondrial Pathway (e.g., Bax) Downstream->Mitochondria Fas_Pathway Fas Death Receptor Pathway Downstream->Fas_Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Fas_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

MAPK-mediated apoptosis by 3,4-dihydroxybenzoic acid.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of compounds.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix Sample/Control with DPPH solution (e.g., 1:1 v/v) DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of DHBA Samples Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and Determine IC50 Value Measure->Calculate

Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[12]

    • Prepare a series of dilutions of the test dihydroxybenzoic acid derivatives in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[12]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test sample or control to an equal volume of the DPPH working solution.[12] A blank containing only the solvent and the DPPH solution should also be prepared.

    • Mix the solutions thoroughly.

    • Incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[12]

  • Data Analysis:

    • Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[12]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cancer cells by measuring cell metabolic activity.

Detailed Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a range of concentrations of the dihydroxybenzoic acid derivatives in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the treatment period, add a small volume of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[1]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentrations to generate a dose-response curve and determine the IC50 value.[1]

Conclusion

The biological activity of substituted dihydroxybenzoic acids is profoundly influenced by the substitution pattern on the benzoic acid core. For antioxidant activity, the presence of hydroxyl groups in ortho or para positions to each other is crucial. In terms of anticancer properties, specific isomers like 2,5-DHBA and 3,4-DHBA show significant promise by modulating key signaling pathways such as MAPK and Nrf2. This guide provides a foundational understanding of the structure-activity relationships of this class of compounds, which can aid in the design of new molecules with enhanced therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 4-Bromo-3,5-dihydroxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 4-Bromo-3,5-dihydroxybenzoic acid is critical to ensure laboratory safety and environmental protection. This substance is classified as hazardous waste and must be handled accordingly. The primary disposal route is through an approved waste disposal plant.

This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure regulatory compliance.

Hazard Identification and Safety Summary

This compound presents several health hazards.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1] The table below summarizes the key hazard information.

Hazard CategoryHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Acute Toxicity, InhalationHarmful if inhaledH332
Specific Target Organ ToxicityMay cause respiratory irritationH335
Personal Protective Equipment (PPE) for Disposal

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: In case of insufficient ventilation, wear a dust mask or respirator.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection and Storage:

  • Container: Leave the chemical in its original container if possible. If not, use a clean, dry, sealable, and properly labeled container.[3] Do not mix with other waste.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3] The container should be kept tightly closed.[1][2][3][4][5] Store in a locked-up location if required.[2][3][5]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Immediate Actions: Evacuate the area if necessary. Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or water courses.[3]

  • Clean-up:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep or shovel the material into a suitable container for disposal.[2][3][4]

    • Avoid breathing dust by wearing respiratory protection.[3]

  • Decontamination: Wash the affected area thoroughly with soap and water.[3]

3. Final Disposal:

  • Regulatory Compliance: All waste material must be disposed of in accordance with local, national, and European regulations for hazardous waste.[1]

  • Engage a Licensed Waste Disposal Company: Contact a certified hazardous waste disposal company to collect and manage the disposal of this compound. Provide them with the Safety Data Sheet (SDS) to ensure proper handling and transport.

  • Documentation: Maintain records of the disposal process, including the name of the disposal company, date of collection, and amount of waste disposed of, as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-Bromo-3,5- dihydroxybenzoic acid waste waste_collection Collect waste in a properly labeled, sealed container start->waste_collection storage Store in a cool, dry, well-ventilated, secure area waste_collection->storage spill Is there a spill? storage->spill spill_protocol Follow Spill Management Protocol: - Wear appropriate PPE - Contain the spill - Clean up using dry methods - Decontaminate the area spill->spill_protocol Yes contact_disposal Contact licensed hazardous waste disposal company spill->contact_disposal No spill_protocol->waste_collection provide_sds Provide SDS to the waste disposal company contact_disposal->provide_sds documentation Document the disposal process provide_sds->documentation end End: Waste properly disposed documentation->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Bromo-3,5-dihydroxybenzoic acid (CAS No. 16534-12-6). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. The following table summarizes its hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassificationCategoryGHS CodeSignal WordHazard Statement
Acute Oral ToxicityCategory 4H302WarningHarmful if swallowed.
Acute Dermal ToxicityCategory 4H312WarningHarmful in contact with skin.
Acute Inhalation ToxicityCategory 4H332WarningHarmful if inhaled.
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2H319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335WarningMay cause respiratory irritation.[1][2]

Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is mandatory when working with this compound.

Engineering Controls
  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[3][4] The fume hood also provides a physical barrier in case of accidental splashes.[4]

  • Eyewash Station and Emergency Shower: An easily accessible and fully functional eyewash station and emergency shower must be available in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound.[1][6] Proper selection and use of PPE are critical to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required.[3][7]
Face ShieldA face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before each use and replaced immediately if any signs of degradation are observed.[7]
Body Protection Laboratory CoatA flame-resistant lab coat that fastens securely is required.
Chemical-Resistant ApronA rubber or other chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved N95 dust mask or higher-level respirator should be used if the material is handled outside of a fume hood or if dust generation is significant.[2][7]
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.[8]

  • Spill Management: In the event of a spill, evacuate the immediate area and prevent the spread of the dust. Use a dry clean-up method, such as gently sweeping or using a vacuum with a HEPA filter, to collect the spilled material.[9] Place the collected material in a sealed container for disposal.

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][10] Do not eat, drink, or smoke in the laboratory.[1][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste: Collect all waste this compound and any materials contaminated with it (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure
  • Licensed Disposal Company: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.

  • Container Management: Keep waste containers closed except when adding waste. Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (Goggles, Face Shield, Gloves, Lab Coat, Apron) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Transfer Chemical prep_workspace->handle_weigh Proceed to Handling handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Equipment handle_experiment->cleanup_decontaminate Experiment Complete emergency_spill Spill Response handle_experiment->emergency_spill If Spill Occurs emergency_exposure Exposure Response (Eyewash/Shower) handle_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for Licensed Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.